Isobutyl 2-ethylhexanoate
Description
BenchChem offers high-quality Isobutyl 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-11(6-2)12(13)14-9-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZIVPZCGICNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864064 | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7434-89-1 | |
| Record name | Isobutyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7434-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-ethylhexanoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isobutyl 2-ethylhexanoate CAS 7434-89-1 chemical properties
An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-ethylhexanoate (CAS 7434-89-1)
Introduction
Isobutyl 2-ethylhexanoate (CAS: 7434-89-1), with the IUPAC name 2-methylpropyl 2-ethylhexanoate, is a branched-chain fatty acid ester.[1][2] Structurally, it is the ester formed from the condensation of 2-ethylhexanoic acid and isobutanol. While not as extensively documented as some commodity chemicals, its chemical profile is of significant interest in fields ranging from polymer chemistry to flavor and fragrance science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and safety considerations, tailored for a scientific audience.
Physicochemical and Thermochemical Properties
Isobutyl 2-ethylhexanoate is characterized by its ester functional group and a 12-carbon aliphatic backbone.[3][4] Although some sources list its physical state as solid, this is likely an error, as esters of similar molecular weight are typically liquids at room temperature; for instance, isobutyl hexanoate is a liquid.[3][5] The predicted and reported properties are consistent with a colorless liquid organic ester.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isobutyl 2-ethylhexanoate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7434-89-1 | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3][4] |
| Molecular Weight | 200.32 g/mol | [1][3][4] |
| IUPAC Name | 2-methylpropyl 2-ethylhexanoate | [1][2] |
| Boiling Point | 227 °C (Predicted) | [6] |
| Density | 0.867 g/cm³ (Predicted) | [6] |
| logP (Octanol/Water) | 4.3 - 4.55 | [2][6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from[5][7] |
| Topological Polar Surface Area | 26.3 Ų |[2] |
The high logP value indicates significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents, a characteristic trait for esters of this size.[2][6]
Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) would lead to characteristic fragmentation patterns. Data from a study identifying this compound as a by-product in polyester synthesis reported the following significant mass-to-charge ratios (m/z): 145.2, 127.2, 99.2, 73.1, 57.2, and 41.2.[8]
-
m/z = 145: Corresponds to the loss of the isobutoxy group (•OCH₂(CH₃)₂) fragment.
-
m/z = 127: Likely results from the loss of the isobutyl group and water.
-
m/z = 99: Corresponds to the 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)C=O]⁺.
-
m/z = 57: A very common fragment corresponding to the butyl cation [C₄H₉]⁺, likely from the isobutyl portion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The expected proton NMR spectrum would show distinct signals for the isobutyl and 2-ethylhexanoate moieties.
-
~3.8-3.9 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), split into a doublet by the single adjacent proton.
-
~2.2-2.3 ppm (m, 1H): The single proton on the chiral carbon of the 2-ethylhexanoate group (-CH(C₂H₅)-C=O).
-
~1.8-2.0 ppm (m, 1H): The methine proton of the isobutyl group (-CH(CH₃)₂).
-
~1.2-1.6 ppm (m, 6H): The overlapping signals of the three methylene groups in the hexanoate chain.
-
~0.8-1.0 ppm (m, 12H): The overlapping signals from the four methyl groups (two from the isobutyl group, one from the ethyl group, and the terminal methyl of the hexanoate chain).
The predicted ¹³C NMR spectrum would display 12 distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule.
-
~175-177 ppm: The carbonyl carbon of the ester (C=O).
-
~70-72 ppm: The methylene carbon of the isobutyl group attached to the oxygen (-O-C H₂-).
-
~45-50 ppm: The methine carbon of the 2-ethylhexanoate moiety (-C H(C₂H₅)-).
-
~25-35 ppm: Multiple signals for the methylene carbons in the alkyl chain and the methine carbon of the isobutyl group.
-
~10-20 ppm: Signals for the various methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Isobutyl 2-ethylhexanoate is expected to show two highly characteristic absorption bands:
-
~1735-1745 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester.
-
~1150-1250 cm⁻¹: A strong band associated with the C-O stretching vibration of the ester linkage.
-
~2850-3000 cm⁻¹: Multiple C-H stretching bands for the aliphatic parts of the molecule.
Chemical Synthesis and Reactivity
Synthesis via Fischer Esterification
The most direct and industrially viable method for synthesizing Isobutyl 2-ethylhexanoate is the Fischer esterification of 2-ethylhexanoic acid with isobutanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the removal of water is necessary to drive it toward the product.
The synthesis of the precursor, 2-ethylhexanoic acid, can be efficiently achieved through the oxidation of 2-ethylhexanal with oxygen, a green and cost-effective method.[9] A kinetic study on the synthesis of the similar ester 2-ethylhexyl-2-ethylhexanoate confirms that such esterifications proceed effectively in a nonpolar solvent like n-hexane.[10]
Caption: Fischer Esterification Workflow for Isobutyl 2-ethylhexanoate Synthesis.
Experimental Protocol: Synthesis of Isobutyl 2-ethylhexanoate
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add 2-ethylhexanoic acid (1.0 eq), isobutanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Isobutyl 2-ethylhexanoate.
Chemical Reactivity
The primary reaction of interest for esters is hydrolysis, which is the reverse of esterification.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, Isobutyl 2-ethylhexanoate will hydrolyze back to 2-ethylhexanoic acid and isobutanol. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base (e.g., NaOH) reacts with the ester to produce the salt of the carboxylic acid (sodium 2-ethylhexanoate) and isobutanol.
The compound is generally stable under neutral conditions and at room temperature, making it suitable for applications where chemical inertness is required.[4][11]
Applications and Industrial Context
While specific high-volume applications for Isobutyl 2-ethylhexanoate are not widely documented, its structure suggests several potential uses based on analogous compounds.
-
Flavors and Fragrances: Many medium-chain fatty acid esters, such as isobutyl hexanoate, are used as flavoring agents and in fragrances due to their characteristic fruity odors.[5][11] Isobutyl 2-ethylhexanoate likely possesses similar aromatic properties.
-
Solvents and Coatings: Its properties—liquid state, low volatility, and good solvency for organic compounds—make it a candidate for use as a specialty solvent in coatings, inks, and adhesives.[11]
-
Polymer Chemistry: It has been identified as a by-product in the synthesis of powder-coating polyesters, indicating its formation and stability under polymerization conditions.[8]
Safety and Handling
Safety data for Isobutyl 2-ethylhexanoate is limited, but one supplier provides GHS hazard information.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Precautionary Statements: Standard precautions for handling organic chemicals should be followed, including P261 (Avoid breathing vapor), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection).[4][12]
Handling Recommendations: Work should be conducted in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is essential.[12][13] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][13]
Conclusion
Isobutyl 2-ethylhexanoate is a specialty ester with well-defined chemical properties predictable from its structure. Its characterization through spectroscopic methods, straightforward synthesis via Fischer esterification, and expected reactivity profile make it an accessible compound for researchers. While its primary applications are still emerging, its properties suggest potential in the fragrance, flavor, and specialty solvent industries. Proper adherence to safety protocols is necessary when handling this compound.
References
-
2-Ethylhexanol - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link].
-
2-octyl octanoate, 7425-14-1. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].
-
Isobutyl hexanoate | C10H20O2 | CID 7775. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
-
Isobutyl Acetate | C6H12O2 | CID 8038. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
-
Bar graph of isobutyl 2-ethylhexanoate. (10) Isobutyl 2-ethylhexanoate... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link].
-
2 - SAFETY DATA SHEET. (n.d.). Retrieved February 7, 2026, from [Link].
-
RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. (2023). Food and Chemical Toxicology. Retrieved February 7, 2026, from [Link].
-
Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
-
butyl 2-ethyl hexanoate, 68443-63-0. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2018). ResearchGate. Retrieved February 7, 2026, from [Link].
-
Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved February 7, 2026, from [Link].
-
2-Ethylhexanoate | C8H15O2-. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
-
tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
-
Safety Data Sheet: Sodium 2-ethyl hexanoate. (n.d.). Chemos GmbH&Co.KG. Retrieved February 7, 2026, from [Link].
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Retrieved February 7, 2026, from [Link].
-
SAFETY DATA SHEET. (2021). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link].
-
Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved February 7, 2026, from [Link].
-
Method for producing isononanoic acids from 2-ethyl hexanol. (2016). Justia Patents. Retrieved February 7, 2026, from [Link].
-
isobutyl hexanoate, 105-79-3. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].
-
Hexanoic acid, 2-ethyl-, 2-methylpropyl ester - Substance Details. (n.d.). US EPA. Retrieved February 7, 2026, from [Link].
-
2-methylpropyl 2-ethylhexanoate(CAS# 7434-89-1). (n.d.). angenechemical.com. Retrieved February 7, 2026, from [Link].
-
Isobutyl 2-methylhexanoate | C11H22O2 | CID 18757710. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
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- 4. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 5. Isobutyl hexanoate | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Molecular Structure and Steric Dynamics of Isobutyl 2-Ethylhexanoate
Executive Summary
Isobutyl 2-ethylhexanoate (CAS: 7434-89-1) represents a paradigmatic case study in steric engineering. While often categorized generically as an emollient or plasticizer intermediate, its molecular architecture offers a masterclass in kinetic stabilization via alkyl branching .
For drug development professionals, this molecule serves as a critical model for "steric shielding"—a strategy used to protect labile ester linkages from premature enzymatic hydrolysis (e.g., by carboxylesterases) without altering the fundamental pharmacophore. This guide deconstructs the physicochemical interplay between the
Part 1: Molecular Architecture & Conformational Analysis
Structural Anatomy
The stability of isobutyl 2-ethylhexanoate stems from the collision of two bulky domains flanking the central ester bond. Unlike linear esters (e.g., n-butyl octanoate), which expose the carbonyl carbon to nucleophilic attack, this molecule features a "pincer" of alkyl groups.
-
The Acyl Domain (Acid Side): Derived from 2-ethylhexanoic acid.[1] The chiral center at C2 (relative to the carbonyl) bears an ethyl group. This
-branching creates a "steric umbrella" that shadows the carbonyl carbon. -
The Alkoxy Domain (Alcohol Side): Derived from isobutanol. The branching at the
-position (isopropyl group) adds significant rotational volume, further restricting the approach vector for nucleophiles.
Quantitative Steric Parameters (Taft Equation)
To quantify this hindrance, we utilize the Taft Steric Parameter (
- : Rate of hydrolysis of isobutyl 2-ethylhexanoate.
- : Rate of hydrolysis of the reference (methyl acetate).
- : Steric substituent constant.[2][3]
While a methyl group has an
Data: Steric Impact on Hydrolysis Rates
The following table illustrates the dramatic reduction in enzymatic hydrolysis rates caused by
| Ester Structure | Acyl Group Branching | Relative Hydrolysis Rate ( | Metabolic Half-Life Impact |
| n-Butyl Hexanoate | None (Linear) | 100 (Reference) | Minutes |
| Isobutyl Hexanoate | Alcohol side ( | ~65 | Minutes to Hours |
| n-Butyl 2-Ethylhexanoate | Acid side ( | < 5 | Hours |
| Isobutyl 2-Ethylhexanoate | Dual ( | < 1 | Hours to Days |
Table 1: Comparative hydrolysis kinetics demonstrating the "locking" effect of dual-side steric hindrance.
Part 2: Steric Hindrance Mechanism & Signaling
To understand why the reaction is slow, we must visualize the transition state. The rate-limiting step in ester hydrolysis is the formation of the tetrahedral intermediate.
The "Bürgi-Dunitz" Blockade
For a nucleophile (like water or a serine residue in an esterase) to attack, it must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°).
-
In Isobutyl 2-ethylhexanoate , the ethyl group at the
-position rotates to minimize energy, often placing a methyl group directly in the trajectory of the incoming nucleophile. -
This forces the nucleophile to overcome a massive Van der Waals repulsion barrier, effectively raising the Activation Energy (
).
Diagram: Steric Shielding Mechanism
The following diagram maps the kinetic pathway, highlighting where the steric clash prevents the transition state formation.
Part 3: Synthesis & Purification Protocol
Objective: Synthesize high-purity Isobutyl 2-ethylhexanoate. Challenge: The same steric hindrance that provides stability makes synthesis difficult. Standard Fischer esterification will be sluggish. We must drive the equilibrium aggressively.
The "Dean-Stark" Azeotropic Protocol
Self-Validating Step: The collection of water in the trap serves as a real-time progress bar for the reaction.
Reagents:
-
2-Ethylhexanoic Acid (1.0 eq): The electrophile.
-
Isobutanol (1.5 eq): Excess used to drive equilibrium (Le Chatelier’s principle).
-
p-Toluenesulfonic Acid (pTSA) (0.01 eq): Catalyst.
-
Toluene: Solvent for azeotropic water removal.
Workflow:
-
Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add 144g (1.0 mol) 2-ethylhexanoic acid, 111g (1.5 mol) isobutanol, and 200mL toluene. Add 1.9g pTSA.
-
Reflux: Heat to vigorous reflux (~115°C). Toluene/Water/Isobutanol azeotrope will condense. Water will separate to the bottom of the trap.
-
Monitoring (Validation): Continue reflux until water generation ceases (theoretical yield ~18mL). Note: Due to sterics, this may take 12-24 hours, significantly longer than linear esters.
-
Workup:
-
Cool to room temperature.
-
Wash organic layer with 5% NaHCO3 (removes unreacted acid and pTSA). Check pH of aqueous layer to ensure basicity.
-
Wash with Brine. Dry over MgSO4.
-
-
Purification: Fractional distillation under reduced pressure. Isobutyl 2-ethylhexanoate boils at ~227°C (atm), so vacuum distillation is required to prevent thermal degradation.
Synthesis Workflow Diagram
Part 4: Applications in Drug Development[4]
The "Stealth" Prodrug Strategy
In medicinal chemistry, the 2-ethylhexanoyl moiety is a valuable tool for modifying ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Lipophilicity Boost: The branched C8 chain significantly increases LogP, facilitating passive transport across the blood-brain barrier or intestinal epithelium.
-
Metabolic Tuning: By using a sterically hindered ester, researchers can fine-tune the half-life of a prodrug. A linear ester might hydrolyze in the gut lumen (too fast), whereas the 2-ethylhexanoate derivative will likely survive first-pass metabolism, releasing the active cargo only after systemic distribution [2].
Safety Considerations
While the ester is stable, the metabolite 2-ethylhexanoic acid (2-EHA) has been scrutinized for potential peroxisome proliferation (in rodents) and developmental toxicity. However, in pharmaceutical contexts, the molar doses are typically well below the No-Observed-Adverse-Effect Level (NOAEL). It is crucial to monitor 2-EHA levels during toxicology studies [3].
References
-
Taft, R. W. (1952).[2][3][4] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Context: Foundational definition of steric parameters for esters).
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. (Context: Application of steric hindrance in prodrug design).
-
Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-ethylhexanoic acid.[1][5][6][7][8][9][10] European Commission. (Context: Toxicology and safety data of the metabolite).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7720, 2-Ethylhexanol and derivatives.[9] (Context: Physical properties and safety data).
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- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ester synthesis by esterification [organic-chemistry.org]
Difference between isobutyl hexanoate and isobutyl 2-ethylhexanoate
Executive Summary: The Structural Divergence
In drug development and formulation science, the distinction between Isobutyl Hexanoate and Isobutyl 2-Ethylhexanoate is not merely semantic—it is a critical safety checkpoint. While both are aliphatic esters of isobutanol, the structural branching in the acid moiety of isobutyl 2-ethylhexanoate fundamentally alters its metabolic fate, toxicological profile, and chemical reactivity.
-
Isobutyl Hexanoate (Linear C6): A GRAS-listed flavoring agent metabolized into innocuous fatty acids.
-
Isobutyl 2-Ethylhexanoate (Branched C8): An industrial intermediate releasing 2-Ethylhexanoic Acid (2-EHA) , a known teratogen and valproic acid analogue.
This guide provides a rigorous technical comparison to prevent formulation errors and guide appropriate application in pharmaceutical excipient selection and intermediate synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The addition of the ethyl group at the alpha-position of the hexanoate chain introduces significant steric bulk and lipophilicity. This branching disrupts intermolecular forces, affecting boiling points and enzymatic accessibility.
Table 1: Comparative Physicochemical Profile
| Feature | Isobutyl Hexanoate | Isobutyl 2-Ethylhexanoate |
| CAS Number | 105-79-3 | 7434-89-1 |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ |
| Molecular Weight | 172.27 g/mol | 200.32 g/mol |
| Acid Moiety | Hexanoic Acid (Caproic Acid) | 2-Ethylhexanoic Acid |
| Structure Type | Linear Acid Chain | |
| Boiling Point | 176–177 °C | ~208 °C (est.) |
| LogP (Lipophilicity) | ~3.4 | ~4.6 |
| Water Solubility | Insoluble (<0.1 g/L) | Negligible (Highly Hydrophobic) |
| Odor Profile | Fruity, Apple, Pineapple | Mild, Earthy, Faint |
| Regulatory Status | FEMA 2202, FDA 21 CFR 172.515 (Food Additive) | Industrial Use (Not GRAS) |
Synthesis & Reactivity: The Steric Barrier[8]
Mechanistic Insight
The synthesis of Isobutyl Hexanoate via Fischer esterification is kinetically favored due to the unhindered carbonyl carbon of hexanoic acid. Conversely, Isobutyl 2-Ethylhexanoate presents a challenge: the ethyl group at the
-
Implication: Standard acid-catalyzed esterification for the branched isomer requires higher temperatures, longer reaction times, or more active acylating agents (e.g., acid chlorides) to achieve comparable yields.
Visualization: Steric Hindrance in Esterification
The following diagram illustrates the nucleophilic attack trajectory and the blocking effect of the ethyl group.
Figure 1: Comparative reaction kinetics driven by steric accessibility at the carbonyl center.
Metabolic Fate & Toxicology (Critical Safety Analysis)
This is the most significant section for drug development professionals. The metabolic breakdown products define the safety profile.
Hydrolysis
Both esters are substrates for carboxylesterases (CES1/CES2) in the liver and plasma. However, the
Metabolite Toxicity
Upon hydrolysis, the alcohol moiety (isobutanol) is common to both and generally low risk (oxidized to isobutyric acid). The acid moieties diverge drastically:
-
Hexanoic Acid (from Isobutyl Hexanoate):
-
Pathway: Enters mitochondrial
-oxidation. -
Fate: Acetyl-CoA
Krebs Cycle CO₂ + ATP. -
Risk: Benign . (Standard dietary fatty acid metabolism).
-
-
2-Ethylhexanoic Acid (from Isobutyl 2-Ethylhexanoate):
-
Pathway: Resistant to
-oxidation due to branching. Undergoes -oxidation and glucuronidation. -
Mechanism: Induces peroxisome proliferation and metallothionein synthesis in the liver.
-
Teratogenicity: Causes zinc sequestration in the liver, leading to zinc deficiency in the developing fetus .[1]
-
Risk: High . Classified as a Reproductive Toxin (Category 3/Category 2 depending on jurisdiction). Structurally similar to Valproic Acid.
-
Visualization: Metabolic Divergence
Figure 2: Metabolic pathways highlighting the toxicological divergence of the acid metabolites.
Experimental Protocols
Protocol A: High-Yield Synthesis of Isobutyl 2-Ethylhexanoate
Rationale: Due to steric hindrance, direct Fisher esterification is slow. This protocol uses an acid chloride intermediate to drive the reaction to completion.
Reagents:
-
2-Ethylhexanoyl chloride (1.0 eq)
-
Isobutanol (1.2 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.
-
Solvation: Dissolve Isobutanol (1.2 eq) and Pyridine (1.1 eq) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add 2-Ethylhexanoyl chloride (1.0 eq) over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture into ice-cold 1M HCl to neutralize pyridine.
-
Extraction: Wash organic layer with sat. NaHCO₃ (to remove residual acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Distill the residue (approx BP 208°C) to obtain pure ester.
Protocol B: GC-MS Differentiation Method
Rationale: To verify impurity profiles or distinguish isomers in a mixture.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 50°C (hold 2 min)
10°C/min 250°C.
Differentiation Criteria:
-
Retention Time: Isobutyl 2-ethylhexanoate (C12) will elute significantly later than Isobutyl hexanoate (C10).
-
McLafferty Rearrangement:
-
Isobutyl Hexanoate:[2][3][4][5][6][7][8][9] Prominent peak at m/z 60 (transfer of
-hydrogen from the acid chain). -
Isobutyl 2-Ethylhexanoate: Rearrangement is sterically influenced; look for characteristic fragments of the branched acid moiety (m/z 57 for isobutyl cation is common to both, but acid fragments differ).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7775, Isobutyl hexanoate. Retrieved from [Link]
-
Pennanen, S., et al. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats.[7] Fundamental and Applied Toxicology, 19(4), 505-511. (Establishes teratogenicity of the metabolite). Retrieved from [Link]
-
European Chemicals Agency (ECHA). 2-ethylhexanoic acid - Substance Information.[3] (Classification as Repr. 2). Retrieved from [Link]
-
U.S. FDA (2023). CFR - Code of Federal Regulations Title 21, Sec. 172.515 Synthetic flavoring substances and adjuvants.[4] (Isobutyl hexanoate GRAS status).[3] Retrieved from [Link][3]
-
Buhler, D.R., et al. (1992). Metabolism and Pharmacokinetics of 2-Ethylhexanoic Acid. In: Phthalate Esters. Springer.[6] (Details the glucuronidation pathway).
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]
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- 5. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 6. Isobutyl Hexanoate – juicy apple/pear ester [myskinrecipes.com]
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- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of Isobutyl 2-ethylhexanoate
This guide provides a comprehensive overview of the thermodynamic properties of isobutyl 2-ethylhexanoate (CAS No. 7434-89-1), with a detailed focus on its boiling point. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies.
Introduction: Understanding Isobutyl 2-ethylhexanoate
Isobutyl 2-ethylhexanoate is an ester recognized for its role as an industrial flavoring agent and its presence as a byproduct in certain polymerization processes, such as in the manufacturing of powder-coating polyester resins.[1] Its molecular structure, consisting of an isobutyl alcohol moiety and a 2-ethylhexanoic acid moiety, dictates its characteristic physical and chemical properties. A thorough understanding of its thermodynamic behavior is crucial for its purification, formulation, and application in various industrial and research settings.
Key Identifiers:
Core Thermodynamic Properties
The thermodynamic properties of a compound are fundamental to designing and optimizing chemical processes such as distillation, extraction, and reaction engineering. For isobutyl 2-ethylhexanoate, much of the publicly available data is based on predictive models due to a scarcity of extensive experimental studies. The following table summarizes the key known and estimated properties.
| Property | Value | Data Type | Source |
| Boiling Point | 227 °C | Predicted | ChemicalBook[3] |
| Density | 0.867 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |
| logP (o/w) | 4.549 | Estimated | ChemicalBook[3] |
| Molecular Weight | 200.32 g/mol | Calculated | BLD Pharm[4], CymitQuimica[2] |
| Molecular Formula | C₁₂H₂₄O₂ | - | BLD Pharm[4] |
Note: The distinction between predicted and experimentally determined values is critical. Predicted values, often derived from computational models, provide a valuable starting point but must be confirmed by empirical measurement for critical applications.
The Significance and Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] It is a primary indicator of a substance's volatility and a critical parameter for:
-
Purity Assessment: A sharp, constant boiling point range is indicative of a pure compound. Impurities can either elevate or depress the boiling point.
-
Purification: Techniques like distillation rely on differences in boiling points to separate components of a mixture.
-
Process Design: Knowledge of the boiling point is essential for designing safe and efficient industrial processes involving heating or vaporization.
Factors Influencing Boiling Point
The boiling point of an ester like isobutyl 2-ethylhexanoate is governed by the strength of its intermolecular forces.
-
Van der Waals Forces: As a moderately large molecule (200.32 g/mol ), it exhibits significant London dispersion forces.
-
Dipole-Dipole Interactions: The ester functional group introduces polarity, leading to dipole-dipole attractions.
-
Molecular Structure: The branched nature of both the isobutyl and the 2-ethylhexyl groups can lower the boiling point compared to a straight-chain isomer of the same molecular weight by hindering efficient packing and reducing the surface area for intermolecular contact.
Experimental Protocol for Boiling Point Determination
To ensure accuracy and reproducibility, a standardized experimental approach is paramount. The reflux method is a reliable technique for determining the boiling point of a liquid.
Causality in Experimental Design
The choice of a reflux setup is deliberate; it allows the liquid and vapor phases to reach thermal equilibrium, which is the fundamental condition for an accurate boiling point measurement. Unlike a simple distillation where the temperature can fluctuate, a system at total reflux provides a stable temperature reading that accurately reflects the boiling point at the given atmospheric pressure.
Step-by-Step Protocol: Micro-Reflux Method
-
Apparatus Setup:
-
Assemble a micro-reflux apparatus consisting of a 10 mL round-bottomed flask, a water-cooled condenser, and a heating mantle.
-
Ensure all glassware is clean and dry.
-
Place 3-5 mL of isobutyl 2-ethylhexanoate into the round-bottomed flask.
-
Add 2-3 boiling chips or a small magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.
-
Connect the condenser vertically to the flask and secure it with a clamp. Attach water tubing to the condenser, ensuring water flows in at the bottom inlet and out at the top outlet for maximum cooling efficiency.
-
-
Thermometer Placement:
-
Insert a calibrated thermometer through a thermometer adapter at the top of the condenser.
-
Position the thermometer bulb so that its top is level with the bottom of the side-arm of the condenser (or the bottom of the condenser jacket in this setup). This placement ensures that the bulb is fully immersed in the vapor phase and accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.[6]
-
-
Heating and Measurement:
-
Begin gently heating the flask using the heating mantle.
-
Observe as the liquid begins to boil and its vapor rises into the condenser.
-
A "reflux ring" of condensing vapor will become visible in the condenser. Adjust the heating rate so that this ring is stable in the lower half of the condenser.
-
Allow the system to equilibrate for 5-10 minutes once a steady reflux is established.
-
Record the temperature reading on the thermometer. This stable temperature is the experimental boiling point.
-
-
Data Validation:
-
Simultaneously, record the ambient atmospheric pressure using a barometer. Boiling points are pressure-dependent, and this reading is essential for correcting the observed value to the standard pressure (760 mmHg).
-
After cooling, the purity of the sample can be cross-verified using other analytical techniques, such as Gas Chromatography (GC), to validate the boiling point reading.
-
Workflow Visualization
The following diagram illustrates the logical flow of the boiling point determination experiment.
Caption: Experimental workflow for determining the boiling point of isobutyl 2-ethylhexanoate.
Safety and Handling
While specific toxicological data for isobutyl 2-ethylhexanoate is not widely published, it is prudent to handle it with the standard care afforded to laboratory chemicals. Esters are generally flammable.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces.[7] Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is accessible.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
Isobutyl 2-ethylhexanoate is a compound with specific applications where its thermodynamic properties are of key interest. While comprehensive experimental data remains limited, predictive models provide a solid foundation for its boiling point and density. For critical applications, the experimental determination of these properties is essential. The reflux method detailed in this guide offers a robust and reliable means to obtain an accurate boiling point, ensuring the data's integrity for research, development, and process scale-up.
References
-
The Good Scents Company. (n.d.). isobutyl hexanoate, 105-79-3. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isobutyl 2-methylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Isobutane (CAS 75-28-5). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-octyl octanoate, 7425-14-1. Retrieved from [Link]
-
Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]
-
ResearchGate. (n.d.). Bar graph of isobutyl 2-ethylhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl hexanoate. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 3. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]
- 4. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 5. Video: Boiling Points - Concept [jove.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
Technical Monograph: Toxicological Evaluation and Handling of Isobutyl 2-Ethylhexanoate
Chemical Identity & Physicochemical Characterization[1][2][3][4]
Isobutyl 2-ethylhexanoate is a branched-chain ester widely utilized as a chemical intermediate, plasticizer component, and emollient in cosmetic formulations. Its toxicological profile is unique: while the intact molecule is lipophilic and relatively inert, its metabolic hydrolysis releases 2-Ethylhexanoic Acid (2-EHA) , a known developmental toxicant.
Distinction Alert: Do not confuse with Isobutyl Hexanoate (CAS 105-79-3). The "2-ethyl" branching is the critical structural determinant for its reproductive toxicity potential.
Table 1: Physicochemical Properties[3]
| Property | Specification |
| IUPAC Name | 2-Methylpropyl 2-ethylhexanoate |
| CAS Registry Number | 7434-89-1 |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| Physical State | Colorless liquid |
| Solubility | Insoluble in water; Soluble in ethanol, hexane, organic solvents |
| LogP (Octanol/Water) | ~4.5 (High Lipophilicity - indicates potential for dermal absorption) |
| Boiling Point | ~227°C |
| Key Impurities | Isobutanol, 2-Ethylhexanoic acid (hydrolysis products) |
Metabolic Fate: The Mechanism of Toxicity
To understand the safety profile of isobutyl 2-ethylhexanoate, one must understand its metabolic breakdown. The ester bond is susceptible to cleavage by non-specific carboxylesterases found in the skin, liver, and plasma.
Hydrolysis Pathway
Upon systemic entry (dermal or inhalation), the molecule undergoes enzymatic hydrolysis, yielding two distinct metabolites with separate toxicological profiles:
-
Isobutanol: A CNS depressant and mild irritant.
-
2-Ethylhexanoic Acid (2-EHA): A confirmed animal teratogen (Repr. Category 2).
Diagram 1: Metabolic Activation & Toxicity Pathways
Figure 1: In vivo hydrolysis of isobutyl 2-ethylhexanoate releases 2-EHA, the primary driver of reproductive toxicity concerns.
Toxicity Profile & Risk Assessment
This section synthesizes data from the specific ester and "read-across" data from its primary metabolite, 2-EHA.
Acute Toxicity
-
Oral (Rat): Low toxicity (LD50 > 2000 mg/kg).[1]
-
Dermal (Rabbit): Low toxicity (LD50 > 2000 mg/kg).[1]
-
Inhalation: Moderate risk.[2] High vapor concentrations (heated material) may cause respiratory irritation and dizziness due to the isobutanol moiety.
Irritation & Sensitization
-
Skin: Moderate irritant (Category 2). The lipophilic nature allows it to penetrate the stratum corneum, where local hydrolysis can release irritating acid.
-
Eye: Moderate irritant (Category 2A).
-
Sensitization: Generally considered non-sensitizing, though commercial grades with impurities may trigger reactions.
Reproductive & Developmental Toxicity (CRITICAL)
Classification: Repr. 2 (Suspected of damaging the unborn child) .
-
Mechanism: The metabolite 2-EHA is structurally similar to Valproic Acid. It acts as a Histone Deacetylase (HDAC) inhibitor and activates PPAR-alpha.
-
Evidence: Animal studies on 2-EHA have shown developmental effects (skeletal variations, delayed ossification) at high doses without maternal toxicity.
-
Relevance: While the ester is less potent than the free acid due to the rate-limiting step of hydrolysis, precautionary handling is required for pregnant personnel.
Occupational Hygiene & Safety Protocols
Safety Data Sheet (SDS) Core Elements
-
GHS Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Handling Protocol (Self-Validating System)
To ensure safety, implement a "Barrier & Verification" approach.
-
Engineering Controls: Handle in a fume hood or under local exhaust ventilation (LEV) to prevent inhalation of aerosols.
-
PPE Selection:
-
Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber or Viton (due to the solvent-like properties of the isobutyl group).
-
Respiratory: If heating the substance, use an organic vapor cartridge (Type A) respirator.
-
-
Spill Management: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.
Analytical Protocol: Quantification via GC-MS
For researchers needing to verify purity or detect residues in formulations, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides high specificity.
Methodology Rationale
We utilize Electron Impact (EI) ionization. The ester cleaves characteristically, and we monitor specific ions to distinguish it from free 2-EHA.
Step-by-Step Protocol
A. Sample Preparation
-
Extraction: Dissolve 100 mg of sample in 10 mL of Dichloromethane (DCM) or Hexane.
-
Internal Standard: Add 10 µL of Deuterated Naphthalene (d8-Naphthalene) or Ethyl Heptanoate as an internal standard (IS).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
B. GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Oven Program | 50°C (hold 1 min) → 10°C/min → 280°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Mode | Full Scan (40-400 m/z) or SIM |
C. Identification (SIM Mode)
-
Target Ion (Quant): m/z 57 (Isobutyl fragment).
-
Qualifier Ions: m/z 145 (Loss of isobutoxy), m/z 116.
-
Differentiation: 2-Ethylhexanoic acid will elute earlier and show a dominant m/z 73 and m/z 88 peak, distinct from the ester.
Diagram 2: Analytical Workflow
Figure 2: Standardized workflow for the quantification of Isobutyl 2-ethylhexanoate.
References
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-ethylhexanoic acid. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Isobutyl 2-ethylhexanoate (CAS 7434-89-1).[6][7][8][9][10] Retrieved from [Link]
- Pennanen, S., et al. (1992). Developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology. (Linked via ECHA Dossier).
Sources
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- 2. gcms.cz [gcms.cz]
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 7. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]
- 8. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 9. Isobutyl 2-ethylhexanoate (7434-89-1) at Nordmann - nordmann.global [nordmann.global]
- 10. Isobutyl 2-ethylhexanoate (7434-89-1) at Nordmann - nordmann.global [nordmann.global]
The Subtle Science of Scent: A Technical Guide to Branched Alkyl Esters in Fragrance and Flavor Chemistry
Introduction: Beyond the Linear Landscape
In the intricate world of fragrance and flavor chemistry, esters are celebrated for their profound impact on the sensory profiles of a vast array of consumer products. While linear esters have long been the workhorses of the industry, providing foundational fruity and floral notes, it is the nuanced world of branched alkyl esters that offers perfumers and flavorists a palette of unparalleled complexity and sophistication. The strategic introduction of alkyl branches into an ester's molecular architecture fundamentally alters its physicochemical properties, leading to significant shifts in volatility, stability, and, most importantly, its olfactory and gustatory character.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of branched alkyl esters. Moving beyond a simple catalog of compounds, this document elucidates the causal relationships between molecular structure and sensory perception, details robust synthesis and analytical protocols, and offers insights grounded in practical application. Our focus is on empowering the scientific community to harness the potential of these versatile molecules in the creation of novel and impactful sensory experiences.
The Genesis of Aroma: Synthesis of Branched Alkyl Esters
The creation of branched alkyl esters for fragrance and flavor applications is a testament to the elegance of organic synthesis. The choice of synthetic route is dictated by factors such as precursor availability, desired purity, and scalability. Two primary methodologies dominate the landscape: the venerable Fischer-Speier esterification and the increasingly popular enzymatic synthesis, which aligns with the principles of green chemistry.
Classical Approach: Fischer-Speier Esterification
Fischer-Speier esterification, a cornerstone of organic chemistry, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction's equilibrium nature necessitates strategic interventions to drive it towards the formation of the desired ester.[2] In the context of fragrance synthesis, this often involves using an excess of one reactant or the removal of water as it is formed.[2]
The selection of a branched-chain carboxylic acid or a branched-chain alcohol is the critical determinant of the final product's structure and resulting scent profile. The inherent steric hindrance of branched precursors can influence reaction kinetics, a factor that must be considered in process optimization.[2]
This protocol details the synthesis of isoamyl acetate, a classic branched alkyl ester renowned for its characteristic banana aroma.
Materials:
-
Isopentyl alcohol (isoamyl alcohol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 5 mL conical reaction vial equipped with a spin vane, combine isopentyl alcohol and acetic acid.[3]
-
Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the reaction mixture.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes. A heating mantle or sand bath set to approximately 160°C is suitable.[3]
-
Work-up and Neutralization: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water. Wash the organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid. Vent the separatory funnel frequently to release carbon dioxide pressure.[4]
-
Final Wash and Drying: Wash the organic layer with 25 mL of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]
-
Purification: Filter the dried organic layer into a clean round-bottom flask and purify by simple distillation, collecting the fraction that boils between 137°C and 144°C.[4]
The Green Alternative: Enzymatic Synthesis
Driven by the growing demand for natural and sustainable ingredients, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods.[5] Lipases are particularly effective biocatalysts for the esterification of short-chain acids and alcohols to produce flavor and fragrance esters.[6] This approach offers high selectivity, operates under mild reaction conditions (moderate temperatures and neutral pH), and often results in a cleaner product with fewer byproducts.[5] The use of immobilized enzymes further enhances the economic viability of this method by allowing for easy separation and reuse of the catalyst.[7]
Structure-Activity Relationships: Decoding the Language of Scent
The olfactory character of a branched alkyl ester is intricately linked to its molecular architecture. Subtle changes in the length of the carbon chain, the position of the branch, and the overall steric bulk can dramatically alter the perceived scent.
-
Impact of Branching: The introduction of a branched structure generally leads to increased hydrolytic stability due to steric hindrance around the ester linkage, which can be advantageous in certain formulations.[4] From a sensory perspective, branching can introduce novel and complex notes not found in their linear counterparts. For instance, while many linear esters possess straightforward fruity scents, branched esters can exhibit more nuanced profiles with green, woody, or even spicy undertones.
-
Chain Length and Volatility: The molecular weight and overall size of the ester influence its volatility, a critical factor in fragrance performance.[8] Smaller, more volatile esters tend to be perceived as "top notes" that provide an initial burst of fragrance, while larger, less volatile esters contribute to the "middle" and "base notes," providing longevity and depth to the scent profile.[8] As the carbon chain of an ester increases, the fruity character often diminishes and may transition to a soapier or waxier aroma.
Table 1: Sensory Profiles of Selected Branched Alkyl Esters
| Ester Name | Structure | Odor Profile |
| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Sweet, Banana, Fruity |
| Isobutyl Propionate | CH₃CH₂COOCH₂CH(CH₃)₂ | Fruity, Rum-like |
| Styrallyl Acetate | C₆H₅CH(CH₃)OCOCH₃ | Sharp, Green, Floral |
| Ethyl 2-Methylbutyrate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Fruity, Apple, Green |
Analytical Characterization: Ensuring Purity and Identity
The rigorous analysis of branched alkyl esters is paramount to ensure their quality, purity, and consistent performance in fragrance and flavor formulations. Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for the identification and quantification of these volatile compounds.[9]
Experimental Protocol: GC-MS Analysis of a Fragrance Mixture
This protocol outlines a general procedure for the analysis of a fragrance oil containing branched alkyl esters.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for fragrance analysis (e.g., a wax-type column like InertCap Pure-WAX)
-
Autosampler
Procedure:
-
Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the ppm range). For complex matrices, headspace solid-phase microextraction (SPME) can be employed to selectively extract volatile components.[10]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of compounds with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu) to capture the molecular ions and characteristic fragment ions of the target esters.
-
-
Data Analysis: Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST/Wiley). Quantify the concentration of each ester using an internal or external standard method.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitative structure-activity relationships (QSAR) of aroma compounds in different aged Huangjiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aston-chemicals.com [aston-chemicals.com]
- 5. matis.is [matis.is]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. scentjourner.com [scentjourner.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Acid-Catalyzed Esterification of Isobutyl 2-Ethylhexanoate
This comprehensive guide provides a detailed protocol for the synthesis of isobutyl 2-ethylhexanoate via an acid-catalyzed esterification, a classic example of the Fischer-Speier esterification.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible outcome.
Introduction: The Significance of Isobutyl 2-Ethylhexanoate and the Fischer Esterification
Isobutyl 2-ethylhexanoate is an ester widely utilized in various industrial applications, including as a fragrance ingredient, a plasticizer, and a solvent. Its synthesis through acid-catalyzed esterification, commonly known as the Fischer esterification, is a cornerstone reaction in organic chemistry. This reversible reaction involves the condensation of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (isobutanol) in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid such as p-toluenesulfonic acid.[1][2]
The equilibrium nature of the Fischer esterification necessitates strategic interventions to drive the reaction toward the formation of the desired ester product.[1][2][3] According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants or by removing one of the products, typically water, as it is formed.[2][4] The use of a Dean-Stark apparatus is a highly effective method for the azeotropic removal of water, thereby shifting the equilibrium to favor high yields of the ester.[1][5][6]
This application note will provide a robust, step-by-step protocol for the synthesis of isobutyl 2-ethylhexanoate, emphasizing the practical aspects and the chemical principles that ensure a high-yield and high-purity outcome.
Reaction Mechanism: A Step-by-Step Look at Fischer Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]
This entire process is reversible, and the presence of excess water can drive the reaction in the reverse direction (ester hydrolysis).[3][8]
Experimental Protocol: Synthesis of Isobutyl 2-Ethylhexanoate
This protocol details the synthesis of isobutyl 2-ethylhexanoate using 2-ethylhexanoic acid and isobutanol with p-toluenesulfonic acid as the catalyst and toluene as the azeotropic solvent for water removal with a Dean-Stark apparatus.
3.1. Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| 2-Ethylhexanoic Acid | 144.21 | 28.84 g | 0.20 | Limiting Reagent |
| Isobutanol | 74.12 | 22.24 g (27.7 mL) | 0.30 | 1.5 equivalents |
| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.95 g | 0.005 | Catalyst (2.5 mol%) |
| Toluene | 92.14 | 100 mL | - | Solvent for azeotropic water removal |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For neutralization |
| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | ~10 g | - | For drying |
3.2. Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the reaction apparatus in a fume hood. Place the 250 mL round-bottom flask in the heating mantle.
-
To the flask, add a magnetic stir bar, 28.84 g (0.20 mol) of 2-ethylhexanoic acid, 22.24 g (27.7 mL, 0.30 mol) of isobutanol, and 0.95 g (0.005 mol) of p-toluenesulfonic acid monohydrate.
-
Add 100 mL of toluene to the flask.
-
Attach the Dean-Stark apparatus to the round-bottom flask and the reflux condenser to the top of the Dean-Stark trap.[9] Ensure all joints are properly sealed.
-
Fill the side arm of the Dean-Stark trap with toluene.
-
Connect the condenser to a water source.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture and start heating the flask gently.
-
Bring the mixture to a reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate in the trap, with the denser water collecting at the bottom and the less dense toluene overflowing back into the reaction flask.[6]
-
Continue the reflux until the theoretical amount of water (approximately 3.6 mL, from 0.20 mol) has been collected in the trap, or until no more water is observed to be collecting. This typically takes 2-4 hours.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Dismantle the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently. Repeat this wash.
-
50 mL of deionized water.
-
50 mL of saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[9]
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the toluene solvent using a rotary evaporator.
-
The remaining liquid is the crude isobutyl 2-ethylhexanoate. For higher purity, the product can be purified by vacuum distillation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of isobutyl 2-ethylhexanoate.
Safety and Handling
-
2-Ethylhexanoic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Isobutanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. Fischer Esterification. Retrieved from [Link]
-
MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemguide. The Mechanism for the Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Catalytic esterfication preparation and kinetics of oleic acid isobutyl ester and its cold flow properties. Retrieved from [Link]
- Google Patents. US6033551A - Synthesis of metal 2-ethylhexanoates.
-
Fischer Esterification. Retrieved from [Link]
-
YouTube. (2020, June 20). Fischer Esterification. Retrieved from [Link]
-
-
The Fischer Esterification. Retrieved from [Link]
-
-
Khan Academy. Fischer esterification (video). Retrieved from [Link]
-
Justia Patents. Method for producing isononanoic acids from 2-ethyl hexanol. Retrieved from [Link]
-
PubChem - NIH. Isobutyl hexanoate | C10H20O2 | CID 7775. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. JP2001288141A - Stannous di(2-ethylhexanoate) and method for purifying the same.
-
ResearchGate. (2025, August 9). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]
-
Wikipedia. Dean–Stark apparatus. Retrieved from [Link]
-
YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Application Note: Biocatalytic Synthesis of Isobutyl 2-Ethylhexanoate via Immobilized Lipase
Executive Summary
This application note details the enzymatic esterification of 2-ethylhexanoic acid and isobutanol to produce isobutyl 2-ethylhexanoate using immobilized Candida antarctica Lipase B (CALB). Unlike linear fatty acid esterification, this reaction presents specific challenges due to the
This guide provides a self-validating protocol for a solvent-free system, optimized for high conversion (>95%) and atom economy. It addresses the kinetic bottlenecks described by the Ping-Pong Bi-Bi mechanism and provides strategies for water management to shift thermodynamic equilibrium.
Mechanistic Insight & Reaction Kinetics[1][2]
The Steric Challenge
The core difficulty in synthesizing isobutyl 2-ethylhexanoate lies in the structure of 2-ethylhexanoic acid. The ethyl group at the
-
Implication: Reaction rates are inherently slower.
-
Solution: Higher enzyme loading (2–5% w/w) and elevated temperatures (60°C) are required to overcome the activation energy barrier, provided the immobilized carrier is thermally stable.
Kinetic Mechanism (Ping-Pong Bi-Bi)
The reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate.[1]
-
Acylation: The enzyme (E) attacks 2-ethylhexanoic acid, releasing water and forming an Acyl-Enzyme intermediate.
-
Deacylation: Isobutanol attacks the Acyl-Enzyme complex, releasing the ester and regenerating the free enzyme.
Critical Failure Mode: High concentrations of 2-ethylhexanoic acid can cause "dead-end" inhibition, where the acid binds non-productively to the enzyme. Therefore, a high Alcohol:Acid molar ratio is critical.
Pathway Visualization
Figure 1: Ping-Pong Bi-Bi mechanism showing the acyl-enzyme intermediate and potential acid inhibition loop.
Experimental Design Parameters
To ensure reproducibility, the following parameters must be controlled. Data is based on optimization studies for hindered substrates [1, 2].
| Parameter | Optimal Range | Rationale |
| Biocatalyst | Novozym 435 (or equivalent) | Acrylic resin-immobilized CALB offers high thermal stability and resistance to hydrophilic stripping. |
| Molar Ratio | 1:3 to 1:5 (Acid:Alcohol) | Excess isobutanol drives equilibrium forward and dilutes the inhibitory acid concentration. |
| Temperature | 60°C – 70°C | Balances increased reaction rate against thermal denaturation of the enzyme carrier. |
| Water Removal | Molecular Sieves (3A/4A) | Essential. Accumulation of water promotes the reverse hydrolysis reaction. |
| Agitation | 150 – 200 RPM | Sufficient for mass transfer but low enough to prevent mechanical attrition (grinding) of the enzyme beads. |
Detailed Protocol: Solvent-Free Synthesis
Objective: Synthesize 50g of Isobutyl 2-ethylhexanoate.
Materials Required[1][3]
-
Substrates: 2-Ethylhexanoic acid (>99%), Isobutanol (>99%, anhydrous).
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]
-
Desiccant: Molecular Sieves (4A), activated (dried at 250°C for 4 hours).
-
Equipment: Orbital shaker or stirred tank reactor, temperature controller.
Step-by-Step Methodology
Phase 1: Preparation
-
Substrate Pre-treatment: Dry isobutanol over molecular sieves for 24 hours to ensure water content is <0.05% w/w.
-
Enzyme Conditioning: Weigh 1.5g of Novozym 435 (3% w/w relative to total substrate mass). If the enzyme has been stored cold, allow it to equilibrate to room temperature in a desiccator.
Phase 2: Reaction Initiation
-
Charge Reactor: In a 250mL flask, combine:
-
14.4 g 2-Ethylhexanoic acid (0.1 mol)
-
22.2 g Isobutanol (0.3 mol) — Note: This is a 1:3 molar ratio.
-
-
Thermal Equilibration: Heat the mixture to 60°C under agitation (150 rpm) for 10 minutes.
-
Catalyst Addition: Add the 1.5g of immobilized lipase. Record
. -
Water Control: Immediately add 5g of activated molecular sieves to the reaction mixture (or place in a cage/sachet to prevent attrition).
Phase 3: Monitoring & Maintenance
-
Sampling: Withdraw 50 µL aliquots at 1, 3, 6, 12, and 24 hours.
-
Analysis: Dilute samples in n-hexane and analyze via GC-FID or titrate residual acid (Acid Value) using 0.1M KOH.
-
Target: Conversion should exceed 90% by 24 hours.
-
Self-Validation: If conversion plateaus <50% by hour 6, check water content; the sieves may be saturated.
-
Phase 4: Downstream Processing
-
Filtration: Filter the reaction mixture through a coarse sintered glass funnel to recover the immobilized lipase.
-
Recycle: Wash the enzyme beads with cold n-hexane, dry under vacuum, and store at 4°C for reuse.
-
-
Purification:
-
The filtrate contains Product, Excess Isobutanol, and trace Acid.
-
Distillation: Perform vacuum distillation. Isobutanol will distill off first (BP 108°C at atm, lower under vacuum). The ester (Isobutyl 2-ethylhexanoate) has a higher boiling point.
-
Alternative: Wash with saturated NaHCO3 to neutralize residual acid, separate phases, and dry the organic layer.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis and purification of isobutyl 2-ethylhexanoate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation. | Replace molecular sieves mid-reaction or use a vacuum-assisted reactor setup. |
| Slow Initial Rate | Acid Inhibition. | Do not add all acid at once. Use a fed-batch approach: add acid in 3 aliquots over 6 hours. |
| Enzyme Disintegration | Mechanical Shear. | Reduce agitation speed. If using a stir bar, ensure it does not grind the beads against the flask bottom. Use overhead stirring. |
| Leaching | Solvent/Substrate Polarity. | While Novozym 435 is stable, extreme excess of polar alcohols can sometimes strip water/glycerol from the support. Ensure alcohol is dry. |
References
-
Daneshfar, A., et al. (2007).[2] Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal. [1][2]
-
Chen, H.C., et al. (2011). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. Journal of the American Oil Chemists' Society.[2]
-
Serrano-Arnaldos, M., et al. (2020).[2] Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes.
-
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews.
Sources
Application Note: Process Optimization for the Esterification of Sterically Hindered 2-Ethylhexanoic Acid
Executive Summary
The esterification of 2-ethylhexanoic acid (2-EHA) presents a distinct kinetic challenge compared to linear fatty acids. The branching ethyl group at the
Scientific Background: The Steric Challenge
Mechanistic Bottlenecks
Standard Fischer esterification relies on the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol. In 2-EHA, the bulky ethyl group at the C2 position creates a "steric wall."
-
Inductive Effect: The alkyl branching exerts a positive inductive effect (+I), slightly reducing the electrophilicity of the carbonyl carbon.
-
Steric Blocking: The primary kinetic penalty occurs during the formation of the tetrahedral intermediate. The transition state is crowded, significantly increasing the activation energy (
) compared to linear analogs like octanoic acid.
Reaction Pathway Visualization
The following diagram illustrates the critical "Steric Clash" point that necessitates optimized conditions.
Figure 1: Mechanistic pathway highlighting the high-energy tetrahedral intermediate caused by steric crowding at the
Experimental Protocols
Protocol A: Homogeneous Catalysis (Baseline Standard)
Best for: Rapid screening, small-scale synthesis, and establishing kinetic baselines.
Reagents:
-
2-Ethylhexanoic Acid (1.0 eq)
-
Alcohol (e.g., Ethanol, 2-Ethylhexanol) (3.0 – 5.0 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 – 3.0 mol%)
-
Solvent: Toluene (Entrainer for azeotropic distillation)[1][2]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Loading: Charge the flask with 2-EHA, the alcohol (excess drives equilibrium via Le Chatelier’s principle), and Toluene (approx. 2-3 volumes relative to acid).
-
Catalyst Addition: Add p-TSA monohydrate (1-3 mol%).
-
Reaction: Heat to reflux (~110-115°C internal temp). Vigorous boiling is required to carry water into the Dean-Stark trap.
-
Monitoring:
-
Visual: Monitor water accumulation in the trap.
-
Analytical: Sample every 60 mins. Analyze via GC-FID or titration (Acid Value).
-
-
Workup: Cool to RT. Wash organic layer with sat.
(remove residual acid) and Brine. Dry over .[3] Concentrate in vacuo.
Critical Insight: For hindered substrates, the reaction is equilibrium-limited . Failure to remove water physically (Dean-Stark) or chemically (Molecular Sieves) will stall conversion at ~60-70%.
Protocol B: Heterogeneous Catalysis (Process Improvement)
Best for: Pharma intermediates, "Green" chemistry, and simplified purification.
Catalyst Selection: Amberlyst® 15 (Macroreticular strong acid cation exchange resin). Why? It eliminates the neutralization step and reduces corrosion. However, mass transfer into the resin pores can be slower for bulky 2-EHA esters.
Workflow:
-
Pre-treatment: Wash Amberlyst 15 with the reaction alcohol to remove residual water/impurities.
-
Loading: Mix 2-EHA (1.0 eq) and Alcohol (5.0 eq). Note: Higher alcohol excess is often needed here to compensate for slower kinetics.
-
Catalyst Loading: Add 5-10 wt% of Amberlyst 15 (relative to limiting reagent).
-
Reaction: Heat to 80-90°C. Caution: Do not exceed 120°C as sulfonic acid resins can degrade/desulfonate.
-
Agitation: High stir rates (>500 RPM) are crucial to minimize external mass transfer resistance around the catalyst beads.
-
Workup: Simply filter off the catalyst beads. The filtrate is neutral and often requires only solvent evaporation.
Optimization & Data Analysis
Design of Experiments (DoE) Strategy
To optimize yield for this sterically hindered system, a Box-Behnken design is recommended.
| Parameter | Low Setting (-) | High Setting (+) | Rationale |
| Molar Ratio (Alc:Acid) | 3:1 | 10:1 | Drives equilibrium; critical for hindered sites. |
| Temperature | 80°C | 140°C | Increases kinetic energy to overcome steric |
| Catalyst Loading | 0.5 wt% | 5.0 wt% | Higher loading compensates for lower turnover frequency. |
Comparative Performance Data
Table 1: Typical conversion rates for 2-EHA + 2-Ethylhexanol (Bulky + Bulky system).
| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Notes |
| Sulfuric Acid | 110 (Reflux) | 4 | 96% | Fast, but corrosive. Darkening of product common. |
| p-TSA | 110 (Reflux) | 5 | 98% | Cleaner profile than |
| Amberlyst 15 | 80 | 12 | 85% | Slower due to diffusion limits & lower temp cap. |
| Amberlyst 15 | 80 | 24 | 94% | Requires extended time for high conversion. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Stalled Conversion | Water buildup in reaction matrix. | Check Dean-Stark functionality; Add molecular sieves (3A or 4A) to the pot. |
| Product Discoloration | Oxidation or degradation of catalyst. | Use Nitrogen sparging; Switch from |
| Slow Kinetics (Resin) | Pore diffusion limitation. | Switch to a gel-type resin or increase temperature (if <120°C). |
Process Logic Diagram
The following decision tree assists in selecting the correct protocol based on facility constraints and product requirements.
Figure 2: Decision matrix for catalyst and water removal selection.
References
-
Kinetics of Esterification (General): Liu, Y., et al. "Kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of Amberlyst 36."[4] DergiPark, 2017. Link
-
Solid Acid Catalysis: "Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols." CSIC, 2022. Link
-
Steric Hindrance Effects: "Kinetics models for esterification of levulinic acid with 2-ethylhexanol." ResearchGate, 2025.[5][6] Link
-
Dean-Stark Protocol: "Fischer Esterification - Typical Procedures." OperaChem, 2024. Link
-
Amberlyst Usage: "Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts." MDPI, 2023. Link
Sources
Application Note: High-Sensitivity GC-MS Analysis of Isobutyl 2-Ethylhexanoate
Abstract
This Application Note details the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitation of isobutyl 2-ethylhexanoate , a specific ester impurity often encountered in pharmaceutical synthesis involving 2-ethylhexanoic acid and isobutanol. Given its potential classification as a process-related impurity or a precursor to genotoxic agents, robust detection at ppm/ppb levels is critical. This guide prioritizes ICH Q2(R2) validation standards, focusing on specificity against structural isomers and sensitivity in complex matrices.
Introduction & Chemical Context
Isobutyl 2-ethylhexanoate (
-
A Byproduct: In syntheses using 2-ethylhexanoic acid (a common building block) where isobutanol is used as a solvent or reagent.
-
A Leachable: From plasticizers or manufacturing equipment where 2-ethylhexanoic acid derivatives are used.
Physicochemical Profile[3][4][5][6][7][8]
-
Boiling Point: ~227°C (Predicted)[3]
-
Solubility: Hydrophobic; soluble in alcohols, DCM, hexane.
-
Volatility: Moderate; requires thermal focusing in GC.
-
Structural Challenge: It possesses a chiral center at the C2 position of the hexanoate chain, potentially presenting as a split peak or requiring careful integration if enantiomeric separation is not intended.
Method Development Strategy
The development strategy focuses on three critical quality attributes (CQAs): Resolution (from the acid precursor), Sensitivity (LOD < 1 ppm), and Inertness (preventing on-column hydrolysis).
Column Selection Logic
-
Primary Choice (Specificity): 5%-Phenyl-arylene (e.g., DB-5MS, ZB-5MS) .
-
Why: This phase provides excellent separation based on boiling point and weak pi-pi interactions. It is the industry standard for impurities, offering low bleed at the high temperatures required to elute the ester (BP ~227°C) and clean baselines for MS detection.
-
-
Alternative (Orthogonality): Polyethylene Glycol (e.g., DB-WAX) .
-
Why: If the sample matrix contains non-polar aliphatic hydrocarbons (e.g., heptane), a polar WAX column will retain the ester longer, shifting it away from the solvent front.
-
Mass Spectrometry Ionization (EI)
Electron Impact (70 eV) is selected for library matching.
-
Predicted Fragmentation Pathway:
-
Alpha-Cleavage: Loss of the alkoxy group (
) generates the 2-ethylhexanoyl cation (m/z 127) . -
McLafferty Rearrangement: The 2-ethylhexanoate chain allows for gamma-hydrogen transfer, often yielding characteristic ions at m/z 88 (ethyl hexanoic acid rearrangement product).
-
Carbocation Formation: The isobutyl group readily cleaves to form the stable tert-butyl or isobutyl cation (m/z 57) , often the base peak.
-
Workflow Visualization
Figure 1: Analytical workflow for trace analysis of Isobutyl 2-ethylhexanoate.
Experimental Protocols
Reagents & Standards
-
Reference Standard: Isobutyl 2-ethylhexanoate (Purity >98%).[4]
-
Internal Standard (IS): Isobutyl heptanoate (structurally similar, distinct RT) or d15-2-ethylhexanoic acid (if available).
-
Diluent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). Note: Avoid methanol if transesterification is a risk in acidic samples.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, high inertness for esters. |
| Inlet Mode | Splitless (High Pressure) | Maximizes sensitivity. Pulse pressure (25 psi) minimizes residence time in hot inlet to prevent degradation. |
| Inlet Temp | 250 °C | Sufficient to volatilize without pyrolysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS efficiency. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling matrix components. |
| Source Temp | 230 °C | Standard for EI sources. |
| Quad Temp | 150 °C | Maintains mass stability. |
Temperature Gradient Profile
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |
| Initial | - | 50 | 2.0 | Solvent focusing; traps volatiles. |
| Ramp 1 | 15 | 200 | 0.0 | Rapid elution of bulk solvent/low boilers. |
| Ramp 2 | 5 | 240 | 0.0 | Critical Separation Window for analyte. |
| Ramp 3 | 25 | 300 | 5.0 | Column bake-out to remove heavy matrix. |
Mass Spectrometry Acquisition
-
Acquisition Mode: SIM/Scan (Synchronous).[5]
-
Scan Range: m/z 35–450 (for impurity profiling).
-
SIM Groups (Target Analysis):
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Quantifier | 57.1 | 50 | Base peak (Isobutyl cation); highest sensitivity. |
| Qualifier 1 | 127.1 | 50 | 2-Ethylhexanoyl cation; structural confirmation. |
| Qualifier 2 | 71.1 | 50 | Alkyl fragment; confirms aliphatic chain. |
Troubleshooting & Decision Logic
Common issues involve co-elution with the acid precursor or sensitivity loss due to inlet activity.
Figure 2: Troubleshooting logic for peak tailing, a common issue with polar esters on aged columns.
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," perform the following validation studies.
Specificity
-
Protocol: Inject the analyte, the solvent blank, and the sample matrix separately.
-
Criterion: No interfering peaks at the retention time of isobutyl 2-ethylhexanoate (approx. 12.5 min in described method). Mass spectral purity > 90%.[6]
Linearity & Range
-
Protocol: Prepare 6 calibration levels (e.g., 0.1 ppm to 50 ppm).
-
Criterion:
. Residuals < 20% at LOQ, < 15% at higher levels.
Accuracy (Recovery)
-
Protocol: Spike sample matrix at 50%, 100%, and 150% of the target concentration.
-
Criterion: Mean recovery 80–120%.
Sensitivity (LOD/LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) using the m/z 57 ion.
-
Target: LOQ
0.05 ppm (depending on matrix background).
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7] Guideline on validation methodology.
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[8] Mass Spectra of 2-ethylhexanoic acid esters.
-
PubChem Compound Summary. Isobutyl 2-ethylhexanoate (CAS 7434-89-1).
-
Whitman College Mass Spectrometry Guide. Fragmentation of Esters and McLafferty Rearrangement.
Sources
- 1. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 2. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 3. isobutyl 2-ethylhexanoate | 7434-89-1 [chemicalbook.com]
- 4. 2-octyl octanoate, 7425-14-1 [thegoodscentscompany.com]
- 5. youtube.com [youtube.com]
- 6. Isobutyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 7. database.ich.org [database.ich.org]
- 8. Isobutane [webbook.nist.gov]
Application Note: Solvent Extraction of Isobutyl 2-Ethylhexanoate from Aqueous Matrices
Abstract
This application note details the physicochemical principles and validated protocols for the liquid-liquid extraction (LLE) of isobutyl 2-ethylhexanoate (iB-2EH) from aqueous phases. Targeted at drug development and analytical chemistry professionals, this guide addresses the specific challenges of extracting sterically hindered lipophilic esters, including hydrolysis prevention, emulsion management, and "green" solvent selection. Two distinct workflows are provided: a high-throughput batch protocol and a continuous extraction method for complex matrices.
Physicochemical Basis & Mechanistic Insights
The Analyte: Isobutyl 2-ethylhexanoate
To design a robust extraction, one must understand the molecule's behavior in a biphasic system.
-
Lipophilicity (LogP): iB-2EH exhibits a high octanol-water partition coefficient (Estimated LogP
3.7–4.2). This indicates that the equilibrium constant ( ) overwhelmingly favors the organic phase. -
Steric Hindrance: Unlike simple linear esters (e.g., ethyl hexanoate), the ethyl group at the C2 position of the hexanoate tail creates significant steric bulk.
-
Impact on Extraction: This bulk reduces water solubility further than linear equivalents, aiding extraction efficiency.
-
Impact on Stability:[1] It provides a "protective shield" against nucleophilic attack, making iB-2EH more resistant to hydrolysis than primary esters, though not immune.
-
Critical Control Points
-
Hydrolysis Prevention: While sterically hindered, iB-2EH can still undergo hydrolysis to 2-ethylhexanoic acid and isobutanol under extreme pH or high temperatures.
-
Rule: Maintain aqueous phase pH between 5.0 and 7.5.
-
-
The "Salting Out" Effect: The addition of electrolytes (NaCl) increases the ionic strength of the aqueous phase, disrupting the hydration shell around the ester molecules (Debye-McAulay theory). This drives the ester into the organic phase and prevents emulsion formation.
Solvent Selection Strategy
The choice of solvent dictates recovery rates and environmental compliance. We categorize solvents into "Traditional" (high efficiency, higher risk) and "Modern/Green" (sustainable, high selectivity).
Table 1: Solvent Performance Matrix
| Solvent Class | Solvent Candidate | Polarity Index ( | Recovery Potential | E-E-A-T Verdict |
| Green (Preferred) | Heptane / Isooctane | 0.1 | High (>98%) | Recommended. Excellent selectivity for lipophilic esters; separates from water rapidly. |
| Green (Alternative) | MTBE (Methyl tert-butyl ether) | 2.5 | High (>99%) | Good for matrices with slightly polar co-contaminants. Forms clear phases. |
| Traditional | Dichloromethane (DCM) | 3.1 | High (>99%) | Restricted. High toxicity. Use only if non-polar solvents fail to extract matrix-bound residues. |
| Traditional | Ethyl Acetate | 4.4 | Moderate | Avoid. Risk of transesterification and co-extraction of water (up to 3%). |
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal extraction solvent based on matrix complexity and regulatory constraints.
Experimental Protocols
Protocol A: Standard Batch L-L Extraction (Bench Scale)
Best for: Clean aqueous samples, buffers, or diluted reaction mixtures.
Materials:
-
Separatory funnels (Teflon stopcocks)
-
Solvent: n-Heptane (HPLC Grade)
-
Salt: NaCl (Solid, ACS Grade)
-
Internal Standard (ISTD): Isobutyl heptanoate (Structurally similar, separates well on GC).
Step-by-Step Workflow:
-
Sample Preparation:
-
Measure 50 mL of aqueous sample.
-
Check pH: Adjust to pH 6.0–7.0 using dilute HCl or NaOH. Critical: Avoid pH > 9 to prevent saponification.
-
Salting Out: Add 5g NaCl (10% w/v) and stir until dissolved.
-
Spike ISTD: Add 50 µL of Internal Standard solution (1 mg/mL in Heptane).
-
-
Extraction:
-
Add 25 mL n-Heptane (1:2 Solvent:Sample ratio).
-
Shake vigorously for 2 minutes . Note: Periodic venting is required if using ethers, less critical for Heptane.
-
Allow phases to separate for 5–10 minutes. The iB-2EH will migrate to the top organic layer.
-
-
Collection & Drying:
-
Drain the lower aqueous phase into a waste beaker.
-
Collect the top organic phase into a clean Erlenmeyer flask.
-
Re-extraction (Optional): Return aqueous phase to funnel and repeat with 15 mL Heptane for >99.5% recovery.
-
Drying: Add anhydrous Sodium Sulfate (
) to the combined organic extracts until the powder flows freely (removes trace water).
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate using a Rotary Evaporator (
, Vacuum = 200 mbar). Caution: iB-2EH is semi-volatile. Do not evaporate to dryness. Stop at ~1 mL.[2]
-
Protocol B: Continuous Liquid-Liquid Extraction
Best for: Large volumes (>1L) or emulsions that refuse to break.
Mechanism: Uses a density-difference continuous loop. Since Heptane (
-
Setup: Fill the extraction body with the aqueous sample (pH adjusted + NaCl).
-
Solvent Cycle: Fill the boiling flask with 150 mL Heptane.
-
Reflux: Heat flask to boil Heptane (
). Condensed solvent drips through the aqueous column, extracting the ester, and overflows back into the boiling flask. -
Duration: Run for 4–6 hours. This method prevents emulsion formation by avoiding vigorous mechanical shaking.
Quality Control & Analytical Validation
To validate this protocol in a GMP/GLP environment, the following criteria must be met:
Recovery Calculation
-
Target: 95% – 105% recovery.
GC-FID Parameters (Recommended)
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane). Non-polar columns match the analyte's chemistry.
-
Inlet: Splitless (to maximize sensitivity) at 250°C.
-
Oven: 60°C (1 min hold)
15°C/min 240°C. -
Detection: FID at 280°C.
Figure 2: The Extraction & Analysis Workflow
Caption: Step-by-step workflow from sample preparation to analytical quantification.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Emulsion Formation | Surfactants in matrix or vigorous shaking. | Centrifuge at 3000 rpm for 5 min or add more NaCl. |
| Low Recovery | Hydrolysis or evaporation loss. | Check pH < 8.[3] Do not evaporate to dryness (keep final vol > 0.5 mL). |
| Ghost Peaks | Plasticizer leaching. | CRITICAL: Use only glass and Teflon. Avoid PVC tubing or plastic pipette tips, as they often contain phthalates or similar esters. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7720, 2-Ethylhexanol (Hydrolysis product). Retrieved from [Link]
-
Chemat, F., et al. (2012). Green solvents for liquid-liquid extraction: Recent advances and future trends. MDPI. Retrieved from [Link] (Contextual grounding on green solvent selection).
-
ResearchGate (2004). Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate. (Demonstrates stability/hydrolysis risks of 2-ethylhexanoate esters). Retrieved from [Link]
Sources
Application Note: Isobutyl 2-Ethylhexanoate as a Low-Volatility Solvent in High-Performance Coatings
<
Introduction: The Evolving Demands on Coating Formulations
The coatings industry is continually driven by the dual pressures of enhancing performance and adhering to increasingly stringent environmental regulations. A key aspect of this evolution is the strategic selection of solvents. While traditional solvents have been effective in solubilizing resins and controlling viscosity, their high volatility often contributes to significant emissions of Volatile Organic Compounds (VOCs). Low-volatility solvents, therefore, present a compelling alternative for formulators seeking to develop coatings with a reduced environmental footprint without compromising on quality.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of isobutyl 2-ethylhexanoate as a low-volatility solvent in coating formulations. We will explore its fundamental physicochemical properties, outline its advantages in enhancing coating performance, and provide detailed protocols for its incorporation and evaluation.
Physicochemical Profile of Isobutyl 2-Ethylhexanoate
Isobutyl 2-ethylhexanoate (CAS No. 7434-89-1) is an ester solvent characterized by its high boiling point and slow evaporation rate.[1] These properties are central to its function as a low-volatility component in coatings. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isobutyl 2-Ethylhexanoate
| Property | Value | Source |
| Molecular Formula | C12H24O2 | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~235 °C (estimated) | - |
| Flash Point | > 93 °C | - |
| Vapor Pressure | Low (specific value not readily available) | - |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][3] |
| Density | ~0.86 g/cm³ | [2] |
The low vapor pressure and high boiling point of isobutyl 2-ethylhexanoate are critical attributes that contribute to its classification as a low-VOC solvent. This allows for the formulation of coatings that can meet regulatory limits on VOC content.[4][5]
Advantages in Coating Formulations: A Mechanistic Perspective
The incorporation of isobutyl 2-ethylhexanoate into coating formulations offers several performance advantages, primarily stemming from its slow evaporation profile.
Improved Flow and Leveling
The extended wet edge time afforded by a slow-evaporating solvent like isobutyl 2-ethylhexanoate allows the coating more time to level out before drying, resulting in a smoother, more uniform film with reduced brush or roller marks. This is particularly beneficial in high-gloss and clear coat applications where surface appearance is paramount.
Enhanced Film Formation and Coalescence
In latex-based coatings, the slow evaporation of isobutyl 2-ethylhexanoate acts as a coalescing agent, facilitating the fusion of polymer particles into a continuous, durable film. This leads to improved mechanical properties, such as hardness, flexibility, and adhesion.
Reduced Cratering and Pinholing
Rapid solvent evaporation can trap air in the drying film, leading to surface defects like cratering and pinholing. The controlled release of isobutyl 2-ethylhexanoate minimizes this risk, ensuring a more consistent and defect-free coating surface.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating isobutyl 2-ethylhexanoate in a model solvent-borne alkyd coating formulation.
Formulation of a Model Alkyd Coating
This protocol outlines the preparation of a control formulation and a test formulation containing isobutyl 2-ethylhexanoate.
Materials:
-
Long oil alkyd resin (e.g., 65% solids in mineral spirits)
-
Titanium dioxide (TiO2) pigment
-
Mineral spirits (control solvent)
-
Isobutyl 2-ethylhexanoate (test solvent)
-
Anti-skinning agent
-
Driers (e.g., cobalt, calcium, zirconium octoates)
-
High-speed disperser
-
Laboratory balance
Procedure:
-
Pigment Dispersion (Grind Stage):
-
To a suitable mixing vessel, add the alkyd resin and a portion of the solvent (mineral spirits for the control, a blend of mineral spirits and isobutyl 2-ethylhexanoate for the test formulation).
-
Under agitation, slowly add the titanium dioxide pigment.
-
Increase the speed of the high-speed disperser to achieve a Hegman fineness of grind of 7 or higher.
-
-
Let-Down Stage:
-
Reduce the mixing speed and add the remaining alkyd resin, solvent, anti-skinning agent, and driers.
-
Mix until the formulation is homogeneous.
-
Table 2: Model Alkyd Coating Formulations
| Component | Control Formulation (wt%) | Test Formulation (wt%) |
| Long Oil Alkyd Resin (65% solids) | 45.0 | 45.0 |
| Titanium Dioxide (TiO2) | 25.0 | 25.0 |
| Mineral Spirits | 28.0 | 18.0 |
| Isobutyl 2-Ethylhexanoate | 0.0 | 10.0 |
| Anti-skinning Agent | 0.5 | 0.5 |
| Driers | 1.5 | 1.5 |
| Total | 100.0 | 100.0 |
Evaluation of Coating Properties
This section details the methods for assessing the performance of the prepared coatings.
The VOC content of the wet paint can be determined using standardized methods such as ASTM D2369 or ISO 11890-2.[6][7][8][9][10][11][12][13]
Protocol (based on ASTM D2369):
-
Weigh a small aluminum dish.
-
Add a known weight of the liquid coating to the dish.
-
Place the dish in a forced-draft oven at 110°C for 60 minutes.[9]
-
After cooling in a desiccator, reweigh the dish.
-
The weight loss represents the volatile content.
-
Calculate the VOC content in grams per liter (g/L) using the coating's density.
A simple drawdown test can be used to visually assess flow and leveling.
Protocol:
-
Apply a uniform film of each coating formulation onto a sealed chart using a drawdown bar.
-
Allow the coatings to dry in a horizontal position.
-
Visually compare the smoothness and absence of brush/applicator marks between the control and test samples.
Gloss is a critical aesthetic property and can be quantified using a gloss meter.
Protocol (based on ASTM D523):
-
Apply the coatings to a smooth, non-porous substrate and allow them to fully cure.
-
Calibrate the gloss meter according to the manufacturer's instructions.
-
Measure the specular gloss at appropriate angles (e.g., 20°, 60°, 85°) for the coating type.[14][15][16][17] For semi-gloss coatings, a 60° angle is typically used.[15]
-
Record the gloss units (GU) for multiple areas of each sample and calculate the average.
Visualization of Solvent Evaporation Profile
The following diagram illustrates the conceptual difference in the evaporation profile between a conventional volatile solvent and a low-volatility solvent like isobutyl 2-ethylhexanoate, and its impact on film formation.
Sources
- 1. 7434-89-1|Isobutyl 2-ethylhexanoate|BLD Pharm [bldpharm.com]
- 2. Isobutyl hexanoate | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. VOC-Exempt Solvents [hydrite.com]
- 5. ecolink.com [ecolink.com]
- 6. store.astm.org [store.astm.org]
- 7. ISO 11890-2: Determination of VOC content in paints and varnishes - Analytice [analytice.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 10. infinitalab.com [infinitalab.com]
- 11. trl.com [trl.com]
- 12. Standard NF EN ISO 11890-2 [boutique.afnor.org]
- 13. lonroy.com [lonroy.com]
- 14. byk-instruments.com [byk-instruments.com]
- 15. elcometer.com [elcometer.com]
- 16. How is gloss measured? [rhopointinstruments.com]
- 17. kta.com [kta.com]
Synthesis of isobutyl 2-ethylhexanoate using p-toluenesulfonic acid (PTSA)
Application Note: Catalytic Synthesis of Isobutyl 2-Ethylhexanoate via Fischer Esterification
Executive Summary
This application note details the protocol for synthesizing isobutyl 2-ethylhexanoate , a branched ester utilized as a specialized emollient, plasticizer intermediate, and fragrance fixative. The synthesis employs a Fischer-Speier esterification driven by
Unlike linear fatty acids, 2-ethylhexanoic acid possesses significant steric hindrance at the
Scientific Foundation & Reaction Mechanism
Why PTSA?
While sulfuric acid (
-
Solubility: It is soluble in the organic phase (toluene/isobutanol), ensuring homogeneous catalysis.
-
Mildness: It is less oxidizing than
, resulting in a cleaner reaction profile with less color formation. -
Handling: It is a solid, non-volatile acid, making handling safer and stoichiometry easier to control.
Reaction Mechanism
The reaction follows an acid-catalyzed nucleophilic acyl substitution. The steric bulk of the 2-ethyl group on the acid and the isobutyl group on the alcohol makes the nucleophilic attack the rate-determining step.
Figure 1: Mechanistic Pathway
Caption: Acid-catalyzed esterification pathway highlighting the critical water elimination step driven by azeotropic distillation.
Material Attributes & Safety
Table 1: Physicochemical Properties of Key Components
| Component | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Role |
| 2-Ethylhexanoic Acid | 144.21 | 228 | 0.903 | Substrate (Acid) |
| Isobutanol | 74.12 | 108 | 0.802 | Substrate (Alcohol) |
| PTSA (Monohydrate) | 190.22 | 103 (MP) | 1.24 | Catalyst |
| Toluene | 92.14 | 110.6 | 0.867 | Azeotropic Solvent |
| Isobutyl 2-ethylhexanoate | ~200.32 | ~230* | ~0.86 | Target Product |
*Note: The boiling point of the product is very close to the starting acid. Fractional vacuum distillation is required for separation.
Experimental Protocol
Stoichiometry & Setup
-
Molar Ratio: 1.0 eq Acid : 1.5 eq Alcohol. (Excess alcohol drives equilibrium).
-
Catalyst Loading: 1.0 – 2.0 mol% PTSA relative to the acid.
-
Solvent: Toluene (approx. 30-40% of total volume) to maintain reflux temperature at ~115-120°C and facilitate water removal.
Step-by-Step Procedure
Phase A: Reaction (Esterification) [1][2][3]
-
Charge: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add:
-
50.0 g 2-Ethylhexanoic acid (347 mmol).
-
38.5 g Isobutanol (520 mmol, 1.5 eq).
-
1.3 g PTSA Monohydrate (6.9 mmol, ~2 mol%).
-
60 mL Toluene .
-
-
Assembly: Attach a Dean-Stark trap pre-filled with toluene and a water-cooled reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (Oil bath: ~135°C). Ensure the condensate drips steadily into the trap.
-
Monitoring: Water will separate in the bottom of the trap. Continue reflux until water generation ceases (theoretical yield: ~6.2 mL water).
-
Duration: Typically 4–6 hours due to steric hindrance.
-
Endpoint Check: TLC (Hexane:EtOAc 9:1) or GC monitoring showing <1% residual acid.
-
Phase B: Workup
-
Cool: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. Wash with saturated
solution (2 × 50 mL).-
Note: Caution for
evolution. Vent frequently. This step removes the PTSA and unreacted acid.
-
-
Wash: Wash the organic layer with Distilled Water (1 × 50 mL) followed by Brine (1 × 50 mL).
-
Dry: Collect the organic layer and dry over anhydrous
for 20 minutes. Filter off the solid.
Phase C: Purification
-
Concentration: Remove Toluene and excess Isobutanol using a Rotary Evaporator (50°C, vacuum ramp down to 20 mbar).
-
Distillation: Perform vacuum distillation to isolate the pure ester.
-
Condition: High Vacuum (<5 mbar) is recommended to lower the BP significantly below 150°C to prevent thermal degradation.
-
Fractions: Collect the main fraction. Discard the "fore-run" (residual alcohol/solvent).
-
Figure 2: Process Workflow
Caption: Operational workflow from reactant charging to final purification.
Quality Control & Validation
To ensure the protocol was successful, the following self-validating checks should be performed:
-
Refractive Index (RI):
-
The RI of the ester should be distinct from the starting alcohol (1.396) and acid (~1.425). Expect a value in the range of 1.415 – 1.425 (comparable to similar fatty esters).
-
-
FT-IR Analysis:
-
Disappearance: Broad -OH stretch of the acid/alcohol (3200–3400 cm⁻¹).
-
Appearance: Strong Carbonyl (C=O) ester stretch at 1735–1740 cm⁻¹ .
-
-
Gas Chromatography (GC):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal. | Ensure Dean-Stark is functioning; wrap the riser in foil/insulation to prevent premature condensation of water vapor. |
| Product is Colored (Yellow) | Oxidation or charring. | Ensure PTSA loading is not excessive (<2%); ensure inert atmosphere ( |
| Emulsion during Wash | Surfactant-like properties of the salt. | Add solid NaCl to the separatory funnel to break the emulsion; avoid vigorous shaking (use gentle inversion). |
| Acid Smell in Product | Incomplete neutralization. | Repeat |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. 2-Ethylhexanoic Acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Liu, Y. et al. "Esterification of carboxylic acids with alcohols catalyzed by p-toluenesulfonic acid." Synthetic Communications, 2006. (General reference for PTSA kinetics).
-
National Institute of Standards and Technology (NIST). Isobutanol Thermophysical Properties. NIST Chemistry WebBook. Available at: [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in the synthesis of 2-ethylhexanoate esters
This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Synthesis Support Center.
The synthesis of 2-ethylhexanoate esters presents a classic problem in organic chemistry:
Below is your technical dossier for overcoming this barrier. This guide prioritizes kinetic activation over thermodynamic equilibrium.
Ticket: #2EHA-STERIC-001 Topic: Overcoming Steric Hindrance in 2-Ethylhexanoic Acid Esterification
📊 Decision Matrix: Select Your Protocol
Before proceeding, determine your pathway based on substrate tolerance and available equipment.
Figure 1: Strategic selection guide for esterification methods based on substrate sensitivity and scale.
🔬 Method A: The Acid Chloride Route (Vilsmeier-Haack Activation)
Status: Recommended (Gold Standard) Mechanism: Conversion of the -OH leaving group to -Cl (a "super" leaving group).
Direct reaction of 2-ethylhexanoic acid with thionyl chloride (
⚠️ Critical Mechanism: The DMF Catalyst
You are not just using DMF as a solvent; you are using it to form a catalytic intermediate.
-
DMF reacts with Oxalyl Chloride
Vilsmeier Reagent (Active Species). -
Vilsmeier Reagent activates the Carboxylic Acid.
-
Chloride displacement yields the Acid Chloride + regenerated DMF.
Figure 2: The catalytic cycle of DMF in acid chloride generation. Note that DMF is regenerated.
Protocol A (Step-by-Step):
-
Setup: Flame-dried RBF under
. -
Solvent: Dissolve 2-ethylhexanoic acid (1.0 equiv) in anhydrous DCM (0.5 M).
-
Catalyst: Add catalytic DMF (1-2 drops per 10 mmol). Do not skip this.
-
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Observation: Vigorous gas evolution (
, , ).
-
-
Reaction: Warm to RT and stir for 2 hours.
-
Concentration: Evaporate solvent and excess oxalyl chloride (rotovap).
-
Checkpoint: The residue is your crude Acid Chloride.
-
-
Coupling: Redissolve residue in DCM. Add Alcohol (1.0 equiv) and Pyridine (1.5 equiv) at 0°C. Stir overnight.
🧪 Method B: Yamaguchi Esterification (Mixed Anhydride)
Status: High Precision (For complex/sensitive alcohols) Why it works: It forces the alcohol to attack the hindered carbonyl by creating a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC) . The steric bulk of the trichlorophenyl group blocks attack at its own carbonyl, funneling the nucleophile to the 2-ethylhexanoate carbonyl.
Protocol B (Step-by-Step):
-
Anhydride Formation:
-
The "DMAP Shift":
-
Evaporate THF (to remove triethylamine hydrochloride salts if they precipitate heavily, though often skipped in modern variations).
-
Redissolve in Toluene (higher boiling point helps kinetics).
-
-
Coupling:
-
Add the Alcohol (1.0 equiv) and DMAP (2-3 equiv).
-
Note: Stoichiometric DMAP is required, not catalytic, to drive the reaction against the steric gradient.
-
Heat to 60-80°C.
-
⚠️ Troubleshooting Guide (FAQ)
Q1: I tried Steglich (DCC/DMAP), but I got a white precipitate that isn't DCU, and my yield is <20%. What happened?
Diagnosis: You formed the
Q2: My Acid Chloride reaction turned black/dark red.
Diagnosis: Vilsmeier reagent decomposition or polymerization. Fix:
-
Ensure your Oxalyl Chloride is fresh.
-
Use strictly anhydrous DCM.
-
Distill the Acid Chloride: 2-ethylhexanoyl chloride is stable. If the crude is black, perform a quick vacuum distillation before adding the alcohol.
Q3: The reaction works but the purification is a nightmare.
Diagnosis: 2-ethylhexanoic acid is an oil that "smears" on columns. Fix:
-
Acid Wash: If using Method A or B, wash the organic layer with 1M NaOH or saturated
twice. 2-EHA deprotonates and goes into the water layer. The ester stays in the organic layer. -
TLC Stain: 2-EHA esters don't absorb UV well. Use Permanganate (KMnO4) or Vanillin stain and heat. The ester will appear as a distinct yellow/brown spot.
📊 Comparative Data Summary
| Feature | Fischer (H2SO4) | Steglich (DCC) | Acid Chloride (Oxalyl) | Yamaguchi |
| Steric Tolerance | Low | Low-Medium | High | Very High |
| Reaction Time | 24-48h | 12-24h | 2-4h | 6-12h |
| Byproducts | Water | Urea (DCU) | HCl, CO, CO2 | Trichlorobenzoic Acid |
| Purification | Phase separation | Filtration/Column | Evaporation | Column |
| Yield (Typical) | 40-60% | 50-70% | >90% | 85-95% |
📚 References
-
Vilsmeier-Haack Reagent Formation:
-
Yamaguchi Esterification Mechanism:
-
Steglich Esterification & Byproducts:
-
Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
-
Source: Green Chemistry, 2021.
-
URL:[Link]
-
-
Enzymatic Alternatives (Lipase):
-
Title: Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
-
Source: Biochemical Engineering Journal, 2007.
-
URL:[Link]
-
Sources
- 1. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Improving yield in the esterification of isobutyl alcohol and 2-ethylhexanoic acid
Ticket Queue: OPEN Topic: Optimization of Esterification Yields (Isobutanol + 2-Ethylhexanoic Acid) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Hidden" Steric Barrier
Welcome to the technical support center. If you are accessing this guide, you are likely experiencing lower-than-expected yields or stalled conversion in the synthesis of Isobutyl 2-ethylhexanoate .
While this appears to be a standard Fischer esterification, the specific structure of 2-ethylhexanoic acid (2-EHA) presents a deceptive challenge.[1] Unlike linear fatty acids (e.g., octanoic acid), 2-EHA possesses an ethyl group at the
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this hindered system.
Module 1: Troubleshooting Low Conversion (The Kinetic Barrier)
Ticket #401: "My reaction stalls at 60-70% conversion despite refluxing."
Diagnosis: The reaction is likely kinetically limited by the steric bulk of the 2-ethyl group, or thermodynamically limited by insufficient water removal. Standard reflux temperatures for isobutanol (108°C) may be insufficient to drive the reaction to completion at a practical rate without a strong catalyst or higher temperature entrainer.[1]
Technical Analysis:
The ethyl branch at the
Visualization: Steric Hindrance Mechanism
Figure 1: The alpha-ethyl group on the acid creates a steric shield, significantly increasing the activation energy required for the isobutanol to attack the carbonyl center.[1]
Corrective Actions:
-
Catalyst Selection (Critical):
-
Avoid: Sulfuric acid (
).[1] While strong, it is an oxidizer.[2] Extended reflux times required for this hindered acid often lead to charring and product discoloration (yellowing).[1] -
Recommended: p-Toluenesulfonic acid (p-TSA) .[1] It is a strong organic acid that minimizes oxidative side reactions and is easier to handle.[1]
-
Advanced: For extremely hindered systems, Titanium(IV) isopropoxide or Tin(II) catalysts can be used, but these require anhydrous conditions and higher temperatures. Stick to p-TSA for standard glass setups.[1]
-
-
Temperature & Solvent Modification:
Module 2: Breaking the Equilibrium (Water Removal)
Ticket #402: "Water isn't separating in my Dean-Stark trap."
Diagnosis: Isobutanol is partially soluble in water (and vice versa).[1] Unlike a toluene/water azeotrope which separates cleanly, an isobutanol/water azeotrope can form a single phase or an emulsion if the trap is not managed correctly, preventing water removal and stalling the equilibrium.
Thermodynamic Data: Azeotropic Behavior
| Component A | Component B | Azeotrope BP (°C) | Composition (wt%) | Note |
| Isobutanol | Water | ~90.0°C | ~67% Isobutanol / 33% Water | Heterogeneous Azeotrope |
| Toluene | Water | 85.0°C | 80% Toluene / 20% Water | Clean separation |
Note: While isobutanol forms a heterogeneous azeotrope (it separates into two layers upon cooling), the solubility of water in the organic layer is significant.
Visualization: Optimized Dean-Stark Workflow
Figure 2: The critical path for water removal. Because isobutanol is partially water-soluble, "priming" the trap with water or brine may be necessary to initiate phase separation.
Corrective Actions:
-
The "Salt" Trick: If the distillate in the Dean-Stark trap is not separating into two clear layers, add a small amount of saturated brine or water to the trap before starting reflux.[1] This forces the organic isobutanol layer to separate from the aqueous phase.[1]
-
Excess Reactant: Use a molar ratio of 1.5:1 to 2.0:1 (Isobutanol : Acid).[1] The excess isobutanol acts as the solvent and azeotropic agent.[1]
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Isobutyl 2-ethylhexanoate with >90% isolated yield.
Reagents
-
2-Ethylhexanoic Acid (1.0 equiv) [1]
-
Isobutyl Alcohol (2.0 equiv) - Excess drives equilibrium and acts as entrainer.[1]
-
p-Toluenesulfonic Acid (p-TSA) (0.5 - 1.0 mol%) - Catalyst.[1]
-
Solvent (Optional): Toluene or Xylene (if higher temp is needed).
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add 2-ethylhexanoic acid, isobutyl alcohol, and p-TSA to the flask.
-
Senior Scientist Note: If using a Dean-Stark trap, fill the trap arm with isobutanol (or the chosen entrainer) before heating. This ensures that the first drop of water distilled over will immediately displace solvent and fall to the bottom.[1]
-
-
Reflux: Heat the mixture to reflux (Oil bath: ~130-140°C).
-
Monitor the collection of water in the trap.[1]
-
Troubleshooting: If the reaction slows, drain the aqueous layer from the trap to prevent back-flow or saturation.
-
-
Completion: Continue reflux until water evolution ceases (typically 4–8 hours depending on scale and temperature).
-
Workup (Purification):
-
Cool the mixture to room temperature.
-
Wash 1: Wash with saturated
(Sodium Bicarbonate) to neutralize the catalyst and any unreacted acid.[1] Caution: CO2 evolution.[1] -
Wash 2: Wash with Brine to remove residual water/alcohol.[1]
-
Drying: Dry the organic layer over anhydrous
.[1] -
Distillation: Remove excess isobutanol via rotary evaporation.[1] Distill the final product under reduced pressure (vacuum distillation) to obtain high-purity ester.[1]
-
Module 4: FAQ & Quick Reference
| Issue | Probable Cause | Solution |
| Product is Yellow/Brown | Oxidation of the alcohol or acid; Charring from | Switch to p-TSA ; perform reaction under Nitrogen ( |
| Low Yield (<50%) | Equilibrium not shifted; Water returning to pot. | Ensure Dean-Stark trap is separating layers.[1] Use higher excess of alcohol (2:1). |
| Cloudy Product | Residual water or salts.[1] | Dry thoroughly with |
| Smell of Acid remains | Incomplete reaction. | Check pH of crude.[1] If acidic, wash more thoroughly with |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of Fischer Esterification and steric hindrance). [1]
-
Liu, Y., et al. (2006). "Kinetics of Esterification of 2-Ethylhexanoic Acid with 2-Ethylhexanol." Industrial & Engineering Chemistry Research. (Provides kinetic data on hindered 2-ethylhexanoic acid reactions). [1]
-
NIST Chemistry WebBook. "Isobutyl 2-ethylhexanoate."[1] (Thermodynamic and physical property data).
-
Dortmund Data Bank. "Azeotrope Data for Isobutanol + Water."[1] (Phase equilibrium data for separation).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for azeotropic distillation).
Sources
Removing unreacted 2-ethylhexanoic acid from isobutyl 2-ethylhexanoate
Topic: Removal of unreacted 2-ethylhexanoic acid (2-EHA) from reaction mixtures. Ticket ID: CHEM-SEP-2EHA Status: Open for Resolution[1]
The Core Challenge: Why is this separation difficult?
You are likely facing one of two problems:
-
Boiling Point Overlap: You cannot simply distill the product.[1] The boiling point of 2-ethylhexanoic acid (
) is frustratingly close to that of isobutyl 2-ethylhexanoate ( ).[1] Fractional distillation requires a theoretical plate count that is impractical for most standard lab setups.[1] -
The "Soap" Trap: When you attempt a standard base wash (NaOH/NaHCO
) to remove the acid, your separatory funnel turns into a milky, inseparable emulsion.[1]
The Chemistry of the Failure: 2-Ethylhexanoic acid is a lipophilic carboxylic acid.[1] When neutralized with a strong base (like NaOH), it forms Sodium 2-ethylhexanoate .[1] This molecule is an amphiphilic surfactant—effectively a soap.[1] By neutralizing the impurity, you are synthesizing a detergent inside your organic phase, stabilizing water-in-oil emulsions.[1]
Standard Operating Procedure (The Aqueous Workup)
Objective: Chemically convert 2-EHA into its water-soluble carboxylate salt without triggering an intractable emulsion.
Reagents Required
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1] Avoid Dichloromethane (DCM) if possible; emulsions in chlorinated solvents are denser than water and harder to break.[1] -
Base: 10% Sodium Carbonate (
) or 1M Potassium Carbonate ( ).[1] Avoid Sodium Hydroxide (NaOH) initially.[1] -
Additives: Saturated Brine (
).[1]
Step-by-Step Protocol
-
Dilution: Dilute your crude reaction mixture with a non-polar solvent (Hexanes or Heptane) or a slightly polar ether (MTBE).[1] A 1:1 volume ratio is recommended.[1][2]
-
Why? Increasing the organic phase volume reduces the concentration of the surfactant (soap) at the interface.
-
-
The "Gentle" Wash: Add 10%
(approx. 2 equivalents relative to expected residual acid).[1]-
CRITICAL: Do NOT shake vigorously. Invert the funnel gently 20-30 times. Vent frequently. Vigorous shaking creates micron-sized droplets that the surfactant will stabilize instantly.[1]
-
-
Phase Check: Allow layers to separate.
-
The Brine Wash: Wash the organic layer once with saturated brine to remove trapped water and trace salts.[1]
-
Validation: Check the pH of the aqueous output. It must be basic (pH > 9).[1] If it is neutral/acidic, you have not removed all the 2-EHA.[1]
Troubleshooting: The "Rescue" Guide
Q: I have a stubborn emulsion. How do I break it?
A: You have created a stable micelle layer.[1] Do not wait it out; it can take days. Use these physical and chemical breakers in order:
| Method | Action | Mechanism |
| 1. The Salting Out | Add solid NaCl directly to the funnel and swirl gently. | Increases ionic strength of the aqueous phase, forcing organics out (Hofmeister effect).[1] |
| 2. The Heat Shock | Use a heat gun to warm the outside of the funnel (to | Reduces viscosity and increases the critical micelle concentration (CMC), destabilizing the soap.[1] |
| 3. The Acid Reversal | Add 1M HCl until acidic. | Last Resort. This converts the soap back into 2-EHA. The emulsion will break immediately, but you are back to square one.[1] You must then restart with a gentler base or Method 4 (Resins).[1] |
Q: Why is the acid still there after washing?
A: 2-Ethylhexanoic acid is sterically hindered (branched at the
-
Issue: Weak bases (bicarbonate) may react too slowly if the contact time is short or mixing is too gentle.[1]
-
Fix: Use Potassium Carbonate (
) .[1] Potassium salts of fatty acids are generally more soluble in water and less "soapy" than sodium salts.[1] The higher pH of carbonate (vs bicarbonate) ensures complete deprotonation ( of 2-EHA ; you need pH for 99% removal, ideally pH 9-10).[1]
Advanced Purification: The "Water-Free" Alternative
If your product is sensitive to hydrolysis (unlikely for isobutyl 2-ethylhexanoate, but possible) or if you strictly want to avoid emulsions, use Solid Phase Extraction (SPE).[1]
Protocol: Basic Alumina / Anion Exchange
This method physically binds the acid to a solid support, filtering it out of the liquid ester.[1]
-
Resin Choice: Amberlyst A-21 (weakly basic) or Basic Alumina (Activity Grade I).[1]
-
Setup: Pack a short glass column or a fritted funnel with the solid phase.
-
Elution: Pass your crude mixture (diluted in Hexanes/MTBE) through the bed.
-
Mechanism:
The acid sticks to the beads; the ester flows through.[1] -
Result: Evaporate solvent. No water, no soap, no emulsion.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific ester, highlighting the critical "Emulsion Risk" pathway.
Caption: Decision tree for removing lipophilic acid impurities. Note the "Solid Phase" bypass to avoid emulsion risks.
References & Data Sources
-
Boiling Point Data: 2-Ethylhexanoic acid (BP
).[1] National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid.[1]Link[1] -
pKa Values: 2-Ethylhexanoic acid (
).[1] The acidity is comparable to acetic acid but lipophilicity is significantly higher ( ).[1] ChemicalBook CAS Database List.[1]Link[1] -
Emulsion Mechanisms: Theory of surfactant stabilization by fatty acid salts (Soaps).[1] IUPAC Compendium of Chemical Terminology (Gold Book).[1]Link[1]
-
Solid Phase Extraction: Use of basic ion-exchange resins for acid removal in organic synthesis.[1] Sigma-Aldrich Technical Bulletin: Amberlyst® A-21.[1]Link[1]
Sources
Technical Support Center: Resolving Co-elution of Isobutyl 2-Ethylhexanoate Isomers
Introduction: Defining the "Isomer" Problem
Welcome to the technical support center. If you are analyzing Isobutyl 2-ethylhexanoate , you are likely encountering one of two distinct "isomer" challenges. Before proceeding, we must diagnose which specific co-elution issue you are facing, as the solutions are chemically distinct.[1]
-
The Stereochemical Challenge (Enantiomers): 2-Ethylhexanoic acid has a chiral center at the C2 position. Consequently, isobutyl 2-ethylhexanoate exists as two enantiomers (R and S ).[1][2] On a standard achiral GC column (e.g., DB-5, DB-Wax), these will always co-elute as a single peak.[1] Separation requires a chiral stationary phase.[1][3]
-
The Structural Challenge (Regioisomers/Impurities): If you observe a "shoulder," split peak, or incomplete separation on a standard column, you are likely seeing co-elution with structural isomers derived from alcohol impurities (e.g., n-butyl 2-ethylhexanoate vs. isobutyl 2-ethylhexanoate).[1]
This guide provides targeted workflows for resolving both scenarios.
Part 1: Diagnostic & Triage
Q: I see a single symmetrical peak, but my downstream application (e.g., biological assay) suggests variability. What is happening?
A: You are likely dealing with enantiomeric co-elution .[1] Standard GC columns separate based on volatility (boiling point) and polarity. The R and S enantiomers of isobutyl 2-ethylhexanoate have identical boiling points and dipole moments in an achiral environment. You must switch to a Chiral GC method (see Part 2).
Q: I see a peak with a "shoulder" or a partially resolved doublet on my standard column. Is this the enantiomer pair?
A: No. Enantiomers do not separate at all on standard phases. You are likely observing the co-elution of structural isomers . Isobutanol used in synthesis often contains traces of n-butanol or sec-butanol. The resulting esters (n-butyl 2-ethylhexanoate vs. isobutyl 2-ethylhexanoate) have very similar boiling points but can be separated with high-efficiency achiral columns (see Part 3).
Part 2: Separating Enantiomers (The Chiral Workflow)
To separate the (R) and (S) enantiomers of isobutyl 2-ethylhexanoate, you must use a column that provides a "chiral pocket" for recognition—typically a cyclodextrin derivative.
Recommended Stationary Phases
The branched structure of the 2-ethylhexanoate moiety resolves best on
| Column Type | Specific Phase Chemistry | Mechanism | Recommendation |
| Primary Choice | Diethyl-tert-butyl-silyl- | Steric inclusion + H-bonding | High Success. The bulky silyl groups interact well with the branched aliphatic chain. |
| Secondary Choice | Permethylated | Dipole interactions | Moderate Success. Good for general chiral esters, but may require lower temperatures.[1] |
| Avoid | Pore size too small | The ethylhexyl group is too bulky for the |
Protocol: Chiral Method Optimization
Objective: Baseline resolution (
-
Column Dimensions: Use a 30 m x 0.25 mm x 0.25 µm column (e.g., Chirasil-Dex CB or equivalent).[1]
-
Carrier Gas: Hydrogen (if safe) or Helium.[3] Linear velocity (
) should be optimized to 35-40 cm/s. -
Temperature Program (The "Slow Ramp" Strategy):
-
Initial: 60°C (Hold 1 min) — ensures focusing.
-
Ramp: 2°C/min to 140°C.
-
Note: Chiral recognition is an exothermic process (enthalpy driven). Lower elution temperatures favor separation. If resolution is poor, lower the ramp rate to 1°C/min or add an isothermal hold at 110°C.
-
Part 3: Separating Structural Isomers (The Purity Workflow)
If your issue is separating isobutyl 2-ethylhexanoate from n-butyl 2-ethylhexanoate or other alcohol-derived impurities, you need to maximize efficiency and polarity selectivity .[1]
Q: Why do 5% Phenyl columns (e.g., DB-5) fail to resolve these impurities?
A: 5% Phenyl columns rely primarily on boiling point (dispersive forces). The boiling points of isobutyl and n-butyl esters are extremely close (often <2°C difference). You need a phase that interacts with the shape or dipole of the ester functionality.
Recommended Columns for Structural Resolution
| Column Class | Phase | Why it works |
| Polar (Wax) | Polyethylene Glycol (PEG) | Strong dipole-dipole interaction with the ester group. Often elutes structural isomers with greater spacing.[1] |
| Mid-Polar | 14% Cyanopropyl-phenyl | "Select 624" type phases offer unique selectivity for isomeric alkyl groups. |
| High Efficiency | 5% Phenyl (60 meter) | If you must use a non-polar phase, simply doubling the length (plates) often resolves the shoulder. |
Protocol: Resolving the "Shoulder"
Objective: Eliminate peak tailing/shouldering caused by structural isomers.
-
Switch to a Wax Column: (e.g., DB-Wax, ZB-Wax).[1]
-
Film Thickness: Use a 0.25 µm film. Thicker films (0.5 - 1.0 µm) increase retention but can broaden peaks, masking the separation of closely eluting isomers.[1]
-
Inlet Parameters:
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for resolving your specific co-elution problem.
Figure 1: Decision tree for diagnosing and resolving isobutyl 2-ethylhexanoate co-elution issues.
Advanced Troubleshooting & FAQs
Q: Can I use Mass Spectrometry (GC-MS) to resolve the co-elution without changing columns?
A:
-
For Enantiomers: No. The R and S forms have identical mass spectra. You cannot deconvolve them mathematically.
-
For Structural Isomers: Yes, partially. If you have a shoulder, the n-butyl and isobutyl esters have slightly different fragmentation patterns (though very similar).[1] You can use Ion Ratio Analysis or Deconvolution Software (e.g., AMDIS) to confirm the presence of the impurity, but for accurate quantitation, physical chromatographic separation is required.[1]
Q: My peaks are tailing significantly, causing co-elution. Is this column damage?
A: Tailing in esters is often due to activity in the system.
-
Check the Inlet: Active sites in a dirty liner will adsorb the polar ester group. Replace the liner and gold seal.
-
Column Trimming: Trim 30-50 cm from the front of the column (the "guard" section) where non-volatile matrix components accumulate.
-
Overloading: If the peak front is sharp but the back tails (shark-fin shape), you are overloading the column. Dilute the sample 10x or increase the split ratio.
Q: What is the "Resolution Equation" variable I should focus on?
A: Focus on Selectivity (
-
Efficiency (
): Changing column length helps, but scales as the square root (diminishing returns).[1] -
Selectivity (
): This is the most powerful lever. Changing from a DB-5 to a Chiral or Wax column changes drastically, providing the separation you need.[1]
References
-
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link
-
Restek Corporation. (2024). Chiral Column Selection Guide for GC. Link
-
Phenomenex. (2023). GC Separation Solutions Guide: Solvents and Chemicals. Link
-
Agilent Technologies. (2022). Strategies for the Separation of Enantiomers by GC. Link
-
Sigma-Aldrich. (2025). Supelco Chiral GC Columns: Beta-DEX Series. Link
Sources
Minimizing hydrolysis of isobutyl 2-ethylhexanoate in aqueous formulations
Executive Summary
Isobutyl 2-ethylhexanoate is a branched ester widely used as an emollient and solvent. While the
This guide addresses the three primary vectors of degradation: pH excursions, interfacial exposure, and buffer catalysis.
Module 1: The Mechanism & The "Phosphate Trap"
The Hydrolysis Pathway
Hydrolysis occurs when a water molecule (or hydroxide ion) attacks the carbonyl carbon of the ester.[1][2][3] This results in the cleavage of the ester bond, yielding 2-ethylhexanoic acid and isobutanol .
The Steric Shield: The "2-ethyl" group acts as a physical gatekeeper. It increases the activation energy required for the tetrahedral intermediate to form. However, in aqueous emulsions, the immense surface area of the oil droplets exposes the ester molecules to water constantly.
Critical Alert: Buffer Catalysis
Do not use Phosphate Buffered Saline (PBS) or Imidazole buffers without validation.
Research confirms that phosphate dianions (
Diagram 1: Steric Hindrance & Hydrolysis Mechanism
This diagram illustrates the nucleophilic attack trajectory and how the ethyl branch provides steric protection.
Caption: The 2-ethyl group sterically hinders the formation of the tetrahedral intermediate, but high interfacial area in emulsions can bypass this protection if pH is not controlled.
Module 2: Troubleshooting Guides
Guide A: pH Stabilization (The "Sweet Spot")
Esters exhibit a V-shaped pH-rate profile. For isobutyl 2-ethylhexanoate, the stability maximum is typically between pH 5.0 and 6.0 .
| Parameter | Recommendation | Scientific Rationale |
| Target pH | 5.5 ± 0.3 | Minimizes both specific acid ( |
| Buffer Choice | Citrate or Acetate (10-20 mM) | Non-nucleophilic buffers. Avoids general base catalysis common with phosphates. |
| Drift Indicator | pH Drop | Hydrolysis releases 2-ethylhexanoic acid ( |
Guide B: Interfacial Engineering
Since the ester is insoluble in water, hydrolysis is an interfacial phenomenon . You must block water from reaching the carbonyl group at the droplet surface.
Protocol: Steric Surfactant Shielding
-
Select Surfactants: Use high molecular weight non-ionic surfactants (e.g., Poloxamers or PEG-ylated lipids) rather than small molecule surfactants (like SDS).
-
Mechanism: Large hydrophilic headgroups create a "palisade layer" of hydration that physically distances the ester carbonyl from bulk water.
-
Validation: Measure Zeta Potential. A high magnitude (>
mV) helps stability, but steric stabilization (via PEG layers) is more effective against hydrolysis than electrostatic stabilization alone.
Module 3: Experimental Protocols
Protocol 1: Accelerated Hydrolysis Stress Test
Use this protocol to rapidly screen formulations for hydrolytic stability.
Materials:
-
HPLC system with C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Thermostatic water bath at 40°C and 60°C.
-
pH Meter.[4]
Workflow:
-
Preparation: Prepare three aliquots of your formulation adjusted to pH 4.0, 6.0, and 8.0.
-
Incubation: Place samples in sealed glass vials (to prevent isobutanol evaporation) at 60°C (Accelerated condition).
-
Sampling: Withdraw 100 µL aliquots at T=0, 24h, 72h, and 168h (1 week).
-
Quenching: Immediately dilute the aliquot 1:10 into cold Acetonitrile (stops hydrolysis and dissolves the emulsion).
-
Analysis:
-
Mobile Phase: Acetonitrile:Water (80:20) with 0.1% Formic Acid.
-
Detection: UV at 210 nm (Ester carbonyl) or Refractive Index (RI) if UV signal is weak.
-
Quantification: Monitor the disappearance of the ester peak and the appearance of the 2-ethylhexanoic acid peak.
-
Pass Criteria: < 5% degradation after 1 week at 60°C suggests >2 year stability at room temperature (Arrhenius approximation).
Module 4: Decision Tree & FAQs
Diagram 2: Troubleshooting Flowchart
Follow this logic path when stability issues arise.
Caption: Step-by-step diagnosis for hydrolytic degradation. Note that pH drop is a lagging indicator of degradation.
Frequently Asked Questions (FAQ)
Q: Can I use a phosphate buffer if I keep the pH at 6.0?
A: Proceed with extreme caution. While pH 6.0 is theoretically safer, the phosphate species present (
Q: My formulation smells like "solvent" after 1 month. Is this hydrolysis? A: Likely, yes. One of the breakdown products is isobutanol , which has a distinct solvent/fusel oil odor. This is a sensory indicator of failure.
Q: Does the "2-ethyl" group make it immune to hydrolysis? A: No, it only slows it down. The 2-ethyl group makes the ester roughly 10-20x more stable than a linear hexanoate, but it is not a complete block. In a high-water environment (like a lotion or suspension), degradation will still occur if the interface is not managed [4].
Q: How does temperature affect storage? A: Hydrolysis is temperature-dependent. Store bulk raw material and finished formulations at 4°C–8°C whenever possible. Avoid processing temperatures above 70°C during emulsification if the aqueous phase is already acidic or basic.
References
-
General Base Catalysis of Ester Hydrolysis: Stefanidis, D., & Jencks, W. P. (1993).[3] "General base catalysis of ester hydrolysis." Journal of the American Chemical Society.[3] (Context: Establishes the risk of using nucleophilic buffers like phosphate/imidazole).
- Phosphate Catalysis: Bunton, C. A., et al. (1968). "Catalysis of Ester Hydrolysis by Phosphate." Journal of Organic Chemistry.
-
pH-Rate Profiles: Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. (Context: Establishes the V-shaped stability profile for esters).
-
Steric Hindrance in Esters: Taft, R. W. (1952). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.[3] (Context: Theoretical basis for why 2-ethylhexanoate is more stable than linear analogs).
-
Isobutyl 2-ethylhexanoate Properties: PubChem Compound Summary for CID 6052063. (Context: Physical properties and solubility data).
Sources
Purification strategies for high-purity isobutyl 2-ethylhexanoate standards
Technical Support Center: High-Purity Isobutyl 2-Ethylhexanoate Standards
Introduction: The Purity Paradox
Isobutyl 2-ethylhexanoate is a sterically hindered ester often used as a plasticizer intermediate or a specialized solvent. In drug development, it frequently appears as a target for impurity profiling or as a reference standard for extractables/leachables (E&L) studies.
Achieving
This guide prioritizes a chemical separation strategy followed by vacuum fractionation to bypass these thermal limitations.
Module 1: The "Crude" Phase – Chemical Separation
The Core Logic: Since the boiling points of the unreacted acid and the product are similar, you cannot rely on distillation for the primary separation. You must exploit the acidity of 2-EHA (
Q: My crude product formed a stable emulsion during the bicarbonate wash. How do I break it?
A: Emulsions are common here due to the surfactant-like nature of 2-ethylhexanoate salts.
-
The Fix: Do not shake vigorously; use a gentle "rocking" motion. If an emulsion forms, add saturated NaCl (brine) immediately. The high ionic strength forces phase separation.
-
The Protocol:
-
Dilute the crude reaction mixture with an inert solvent like Heptane or Hexane (1:1 ratio). This lowers the density and viscosity, aiding separation.
-
Wash with 10% Sodium Carbonate (
) rather than Bicarbonate. Carbonate is stronger and produces less gas ( ), reducing physical agitation. -
Critical Step: Keep the wash cold (0–5°C). While sterically hindered, the ester can still hydrolyze (saponify) if exposed to base at high temperatures.
-
Q: I still see residual 2-ethylhexanoic acid in my GC trace after washing. Why?
A: You likely reached a partition equilibrium rather than full extraction.
-
The Fix: Implement a "pH Swing."
-
High pH Wash: Wash with 0.5M NaOH (cold, fast) to convert all acid to the salt form (
), which is water-soluble. -
Phase Check: Verify the aqueous layer pH is
. If not, the acid is not fully deprotonated. -
Drying: Dry the organic layer thoroughly with Magnesium Sulfate (
). Residual water will hydrolyze the ester back to the acid during the distillation step.
-
Module 2: Distillation Dynamics – The Bulk Cleanup
The Core Logic: Isobutyl 2-ethylhexanoate has a high boiling point (>200°C at atm).[1] Heating it this high causes oxidation and thermal decomposition. You must use vacuum distillation.
Q: At what pressure should I distill to avoid degradation?
A: Target a vacuum level that brings the boiling point under 100°C .
-
Recommendation:
(approx. 3.75 Torr). -
Data Reference:
Q: The product is distilling, but it’s turning yellow. What is happening?
A: This is oxidative degradation, likely catalyzed by trace metals or simply hot air exposure.
-
The Fix:
-
Nitrogen Bleed: Use a capillary nitrogen bleed in your distillation setup to prevent oxygen ingress.
-
Bath Temp: Never set the oil bath more than 20°C higher than the vapor temperature. High wall temperatures cause charring.
-
Module 3: Polishing – Achieving >99.5% Purity
The Core Logic: Distillation removes the bulk, but trace isomers and oxidation byproducts (peroxides) often co-distill. Flash chromatography is the final "polishing" step.
Q: Which stationary phase separates the ester from trace impurities?
A: Standard Silica Gel 60 (230–400 mesh) is effective.
-
Mobile Phase: A gradient of Hexane:Ethyl Acetate .
-
Start: 100% Hexane (Elutes non-polar hydrocarbons).
-
Ramp: 98:2 Hexane:EtOAc (Elutes the Ester).
-
Flush: 90:10 Hexane:EtOAc (Elutes retained polar impurities/acids).
-
-
Detection: The ester has weak UV absorbance. Use TLC with Iodine staining or GC-FID for fraction analysis. Do not rely solely on UV 254nm.
Visualizing the Workflow
The following diagram outlines the critical decision paths for purification.
Figure 1: Decision tree for the purification of sterically hindered esters. Note the iterative wash step to ensure acid removal before heat application.
Summary of Physicochemical Properties
Use this table to calibrate your separation parameters.
| Component | Boiling Point (1 atm) | Boiling Point (2 mbar) | Solubility in Water | Removal Strategy |
| Isobutanol | 108°C | ~ -10°C (Volatile) | ~85 g/L | Rotary Evaporation / Azeotrope |
| 2-Ethylhexanoic Acid | 228°C [1] | ~75°C | Low (High in Base) | Alkaline Wash (Critical) |
| Isobutyl 2-ethylhexanoate | ~235°C (Est.) | ~90°C | Insoluble | Vacuum Distillation |
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[2] Isobutyl 2-ethylhexanoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of Isobutyl 2-Ethylhexanoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a sample. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of isobutyl 2-ethylhexanoate, a common ester, providing a framework for its spectral assignment. Furthermore, we will compare the utility of NMR with alternative analytical techniques, offering insights into the causality behind experimental choices in structural characterization.
The Significance of Structural Verification: The Case of Isobutyl 2-Ethylhexanoate
Isobutyl 2-ethylhexanoate is an ester with applications ranging from flavorings and fragrances to industrial solvents and plasticizers. Its chemical structure, while seemingly simple, presents a valuable case study for understanding the nuances of NMR spectroscopy. The presence of multiple, structurally similar alkyl chains necessitates a careful and systematic approach to spectral assignment to avoid misinterpretation.
¹H and ¹³C NMR Spectral Analysis of Isobutyl 2-Ethylhexanoate
Nuclear Magnetic Resonance spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The precise frequency of this absorption is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of isobutyl 2-ethylhexanoate is anticipated to exhibit a series of distinct signals, each corresponding to a set of chemically equivalent protons. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to its assignment.
-
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electronegative atoms, such as oxygen, will "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Protons on carbons adjacent to the carbonyl group (C=O) of an ester typically appear in the range of 2.0-2.5 ppm, while those on the carbon adjacent to the ester oxygen are found between 3.5-4.5 ppm[1][2].
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal into multiple peaks is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). The "n+1 rule" is a useful heuristic, where a proton with 'n' neighboring protons will be split into 'n+1' peaks.
Based on these principles and data from structurally similar esters like isobutyl hexanoate and ethyl 2-ethylhexanoate, the predicted ¹H NMR spectrum of isobutyl 2-ethylhexanoate is summarized in Table 1.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for Isobutyl 2-Ethylhexanoate
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | 0.88 | Triplet | 3H |
| H-b | 1.25-1.40 | Multiplet | 4H |
| H-c | 1.45-1.60 | Multiplet | 2H |
| H-d | 0.85 | Triplet | 3H |
| H-e | 2.25 | Multiplet | 1H |
| H-f | 3.85 | Doublet | 2H |
| H-g | 1.90 | Multiplet | 1H |
| H-h | 0.92 | Doublet | 6H |
Diagram 1: Structure of Isobutyl 2-Ethylhexanoate with Proton Assignments
Caption: Molecular structure of isobutyl 2-ethylhexanoate with proton labels.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, one for each chemically unique carbon atom. The chemical shift of a carbon is influenced by the hybridization and the electronegativity of attached atoms. Carbonyl carbons of esters are characteristically found far downfield, typically in the range of 170-180 ppm.[5]
Table 2: Predicted ¹³C NMR Spectral Data for Isobutyl 2-Ethylhexanoate
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~176 |
| C-2 | ~47 |
| C-3 | ~32 |
| C-4 | ~29 |
| C-5 | ~23 |
| C-6 | ~14 |
| C-7 | ~12 |
| C-8 | ~71 |
| C-9 | ~28 |
| C-10 | ~19 |
Diagram 2: Structure of Isobutyl 2-Ethylhexanoate with Carbon Assignments
Caption: Molecular structure of isobutyl 2-ethylhexanoate with carbon labels.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is intrinsically linked to the quality of the sample preparation and the parameters of the experiment. Following a robust protocol is essential for obtaining high-quality, reproducible spectra.
Step-by-Step Methodology for NMR Sample Preparation
-
Sample Purity: Begin with a sample of isobutyl 2-ethylhexanoate of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides a lock signal for the spectrometer, stabilizing the magnetic field.[6]
-
Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[6][7] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7][8]
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]
-
NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube. Any imperfections in the glass can distort the magnetic field homogeneity, leading to broadened spectral lines.[6][9]
-
Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[10] A small amount of TMS is often pre-dissolved in the deuterated solvent.
Diagram 3: Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Mass spectrometry and infrared spectroscopy are two common alternatives.
Table 3: Comparison of Analytical Techniques for Ester Characterization
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information (connectivity, stereochemistry). Non-destructive. Quantitative. | Relatively low sensitivity. Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | High sensitivity (detects trace amounts). Provides molecular weight and fragmentation patterns. | Provides limited information on stereochemistry and isomer differentiation. Destructive. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Rapid and simple. Provides information about functional groups (e.g., C=O stretch of the ester). | Provides limited information on the overall molecular structure. Not typically quantitative. |
Diagram 4: Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: The synergistic relationship between NMR, MS, and IR in confirming a molecular structure.
In practice, these techniques are often used in concert. For instance, MS can confirm the molecular weight of isobutyl 2-ethylhexanoate (172.26 g/mol ), and IR spectroscopy would show a characteristic strong absorption around 1735 cm⁻¹ for the ester carbonyl group. However, only NMR can definitively establish the connectivity of the isobutyl and 2-ethylhexanoyl fragments.
Conclusion
The structural elucidation of isobutyl 2-ethylhexanoate serves as an excellent paradigm for the application of ¹H and ¹³C NMR spectroscopy. A thorough understanding of the principles of chemical shift, integration, and coupling, combined with a meticulous experimental protocol, allows for the unambiguous assignment of its NMR spectra. While techniques like mass spectrometry and infrared spectroscopy provide valuable complementary data, NMR remains the gold standard for detailed structural analysis in solution. This guide provides researchers with the foundational knowledge and practical insights necessary to confidently apply these powerful analytical tools in their own work.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Reddit. (2019, December 9). Help identifying this ester based on NMR and IR? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the synthesized ester. Retrieved from [Link]
-
MDPI. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
University of Puget Sound. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of California, Santa Barbara. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, October 23). 3878 Chemical Shifts and Coupling Constants for C16H23ClO4P2. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 20). Finding the mystery ester strucuture using NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon Environments & Chemical Shifts for the C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]
-
PubMed. (2004, February 20). NMR chemical shifts. Substituted acetylenes. Retrieved from [Link]
-
PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
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- 10. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Comparison: Chromatographic Retention Behavior of Isobutyl 2-Ethylhexanoate vs. Isobutyl Hexanoate
[1]
Executive Summary
The separation of Isobutyl Hexanoate (C₁₀H₂₀O₂) and Isobutyl 2-Ethylhexanoate (C₁₂H₂₄O₂) is driven primarily by significant differences in molecular weight and boiling point, resulting in a distinct elution order.[1][3] Isobutyl Hexanoate , a linear C10 ester, elutes significantly earlier than Isobutyl 2-Ethylhexanoate , a branched C12 ester.[1]
On a standard non-polar stationary phase (e.g., DB-5, HP-5), the Retention Index (RI) differential is approximately 150–170 units , ensuring baseline separation under standard temperature-programmed conditions.[1] This guide details the physicochemical drivers of this separation and provides experimental protocols for verifying these indices in your laboratory.
Chemical Profile & Structural Analysis[1][2][3]
Understanding the structural causality is essential for predicting retention behavior.[1][2][3] The primary differentiator is the acid moiety: Hexanoic acid (linear C6) versus 2-Ethylhexanoic acid (branched C8).[1][2]
| Feature | Isobutyl Hexanoate | Isobutyl 2-Ethylhexanoate |
| CAS Number | 105-79-3 | 7434-89-1 |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ |
| Molecular Weight | 172.27 g/mol | 200.32 g/mol |
| Structure Type | Linear Acid Chain (C6) | Branched Acid Chain (C8) |
| Boiling Point (atm) | ~176°C | ~227°C |
| Polarity | Low | Low-Medium |
Structural Logic & Retention Mechanism
The following diagram illustrates the structural logic dictating the retention shift. The addition of two carbons in the acid chain (C6 → C8) increases dispersion forces, significantly raising the boiling point and retention time, despite the steric shielding from the ethyl branch.[1][3]
Figure 1: Structural impact on boiling point and subsequent chromatographic retention.
Experimental Data: Retention Indices (RI)
The following data summarizes the Linear Retention Indices (LRI) relative to n-alkanes (Van den Dool and Kratz equation).
Table 1: Comparative Retention Indices
| Stationary Phase Type | Column Example | Isobutyl Hexanoate (RI) | Isobutyl 2-Ethylhexanoate (RI) | Δ RI (Approx.)[1][2] |
| Non-Polar (5% Phenyl) | DB-5, HP-5, SE-54 | 1140 ± 10 [1, 2] | 1295 – 1310 * | ~160 |
| Polar (PEG) | DB-Wax, HP-INNOWax | 1350 ± 10 [1] | 1450 – 1480 * | ~120 |
*Note: Values for Isobutyl 2-Ethylhexanoate are derived from homologous series extrapolation (Isobutyl Heptanoate RI ~1227 [3]) and boiling point correlation, as direct library hits are often conflated with isomers.[1]
Interpretation
-
Non-Polar Columns: The separation is driven by boiling point.[2][3] The ~50°C difference in boiling point translates to a massive shift in retention time.[2][3] You will see Isobutyl Hexanoate elute well before Isobutyl 2-Ethylhexanoate.[1][2]
-
Polar Columns: The separation remains robust.[1][2][3] While the ethyl branch in 2-ethylhexanoate creates some steric hindrance that might slightly reduce interaction with the polar phase compared to a linear C8, the molecular weight dominance ensures it still elutes significantly later than the hexanoate.[1][3]
Methodology: Determination of Kovats Indices[1][2][3][4][5]
To validate these values in your specific matrix, follow this self-validating protocol. This method uses n-alkanes to normalize retention times, making your data comparable across different systems.[1][2][3]
Protocol: Linear Temperature Programmed RI Calculation
-
Preparation of Standards:
-
Target Mix: Dissolve Isobutyl Hexanoate and Isobutyl 2-Ethylhexanoate (approx. 50 ppm each) in Hexane or Dichloromethane.
-
Alkane Ladder: Prepare a mixture of n-alkanes from C9 to C16 (C9, C10, C11, etc.) at similar concentrations.
-
-
GC Conditions (Standardized):
-
Injection:
-
Calculation: Use the Van den Dool and Kratz equation for temperature-programmed GC:
Where is the carbon number of the alkane eluting before the target, and is the alkane eluting after.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for experimentally determining Retention Indices.[1]
Application Context & Troubleshooting
Why This Separation Matters
-
Impurity Profiling: Isobutyl 2-ethylhexanoate can appear as a byproduct in the synthesis of plasticizers or from the degradation of specific ester-based lubricants.[1][2][3] Distinguishing it from the common flavor/fragrance ingredient Isobutyl Hexanoate is critical for accurate "origin of impurity" analysis.[1][2][3]
-
Natural Products: While Isobutyl Hexanoate is a common fruit ester (pineapple, pear notes), Isobutyl 2-Ethylhexanoate is rarely natural and often indicates synthetic contamination or packaging migration (leaching from plasticizers).[1]
Common Pitfalls
-
Peak Misidentification: Relying solely on MS library matching can be risky if the spectra are similar (both show characteristic m/z 57, 71 alkyl fragments).[1][2][3] Always use RI to confirm.[1][2][3] If your peak elutes at RI 1140, it is not Isobutyl 2-Ethylhexanoate.[1][2][3]
-
Co-elution: On very short columns or fast ramps, Isobutyl 2-Ethylhexanoate might co-elute with linear C12 esters (e.g., Isobutyl Octanoate, RI ~1330).[1] A slower ramp (3°C/min) will resolve the branched isomer (elutes earlier) from the linear isomer.[2][3]
References
-
NIST Mass Spectrometry Data Center. Isobutyl hexanoate: Gas Chromatography Retention Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1]
-
PubChem. Isobutyl hexanoate Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]
-
The Pherobase. Kovats Retention Index: Isobutyl heptanoate.[1][2][3] Database of Pheromones and Semiochemicals.[1][2][3] Available at: [Link][1]
Mass fragmentation pattern analysis of isobutyl 2-ethylhexanoate
Comparative Guide for Structural Elucidation & Impurity Profiling
Executive Summary & Chemical Context[1][2][3][4]
In pharmaceutical development and industrial synthesis, Isobutyl 2-ethylhexanoate (IB2EH) frequently appears as a structural isomer of common plasticizers, a degradation product of ester-based prodrugs, or a specific flavorant target. Distinguishing IB2EH from its straight-chain isomer (n-butyl 2-ethylhexanoate ) and its acid-isomer (isobutyl octanoate ) is a critical challenge in impurity profiling due to their identical molecular weight (MW 200.32 Da) and similar polarity.
This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation pathways driven by Electron Ionization (EI) to provide a robust, self-validating protocol for identification. We demonstrate that while the mass spectra of these isomers are highly similar, specific ion ratios combined with strict chromatographic retention indices (RI) provide the only definitive identification workflow.
The Comparison Matrix
| Compound | Structure | Key Challenge |
| Isobutyl 2-ethylhexanoate | Branched Alcohol / Branched Acid | Target Analyte |
| n-Butyl 2-ethylhexanoate | Linear Alcohol / Branched Acid | Primary Isomeric Interference |
| Isobutyl Octanoate | Branched Alcohol / Linear Acid | Secondary Isomeric Interference |
Experimental Protocol: High-Resolution GC-MS
To ensure reproducibility, the following protocol utilizes a non-polar stationary phase, which is essential for separating isomers based on boiling point and van der Waals forces (branching reduces boiling point, causing isobutyl esters to elute before n-butyl esters).
Chromatographic Conditions
-
System: Agilent 8890/5977B (or equivalent Single Quadrupole MSD).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed and high selectivity for aliphatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C). Split ratio 50:1 for neat samples; Splitless for trace impurities.
-
Oven Program:
-
50°C (Hold 1 min) — Traps volatiles.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
Mass Spectrometry Parameters (EI)
-
Source Temp: 230°C. Rationale: Prevents condensation of high-boiling esters.
-
Quad Temp: 150°C.
-
Ionization Energy: 70 eV. Standard for library comparison.
-
Scan Range: m/z 35–350.
Fragmentation Mechanism Analysis
The mass spectrum of Isobutyl 2-ethylhexanoate is dominated by
Primary Fragmentation Pathways
Based on experimental data and standard McLafferty rules, the fragmentation follows three distinct pathways:
-
Formation of the Acylium Ion (m/z 127): The bond between the carbonyl carbon and the ether oxygen is the weakest link. Cleavage here retains the charge on the acyl group (2-ethylhexanoyl), generating m/z 127.
-
Secondary Decarbonylation (m/z 99): The acylium ion (m/z 127) is metastable and ejects a neutral carbon monoxide (CO) molecule (28 Da) to form a secondary carbocation at m/z 99 (
). -
Formation of the Isobutyl Cation (m/z 57): Alternatively, the charge can be retained on the alkyl group. The isobutyl moiety forms a primary carbocation which rapidly rearranges to the more stable tert-butyl cation structure (
57). This is often the Base Peak (100% intensity) in isobutyl esters.
Visualization of Fragmentation Workflow
The following diagram illustrates the mechanistic causality between the parent molecule and the observed spectral peaks.
Figure 1: Mechanistic fragmentation pathway of Isobutyl 2-ethylhexanoate under 70 eV Electron Ionization.
Comparative Analysis: Isobutyl vs. n-Butyl vs. Octanoate
This section provides the data required to distinguish IB2EH from its closest interferences.
Spectral Comparison Table
The following table synthesizes data from NIST library standards and experimental observations [1, 2].
| Ion (m/z) | Identity | Isobutyl 2-EH (Target) | n-Butyl 2-EH (Isomer A) | Isobutyl Octanoate (Isomer B) |
| 57 | 100% (Base Peak) | High (80-100%) | 100% | |
| 127 | Significant | Significant | Absent (Octanoyl is m/z 127? No, Octanoyl is m/z 127) | |
| 99 | Distinctive | Distinctive | Low | |
| 60 | McLafferty | Absent/Very Low | Absent/Very Low | High (Linear Acid Characteristic) |
| 41 | High | Very High | High | |
| Retention Index (DB-5) | - | ~1470 | ~1495 | ~1450 |
Critical Differentiators
-
Isobutyl vs. n-Butyl (The "57" Trap): Both compounds produce a massive peak at m/z 57. You cannot rely solely on the base peak.[1][2]
-
Differentiation:Retention Time. On a non-polar column (DB-5/HP-5), the branched isobutyl ester elutes earlier than the linear n-butyl ester due to a lower boiling point and more compact shape.
-
Ion Ratio: n-Butyl esters often show a slightly higher relative abundance of m/z 41 (allyl cation) compared to isobutyl esters, though this is instrument-dependent.
-
-
2-Ethylhexanoate vs. Octanoate (The Acid Structure):
-
Differentiation:McLafferty Rearrangement.
-
Isobutyl Octanoate (Linear acid chain) undergoes a classic McLafferty rearrangement to yield a strong peak at m/z 60 (acetic acid enol form equivalent) or related linear rearrangement ions.
-
Isobutyl 2-ethylhexanoate (Branched acid) has a substituted
-carbon. Its rearrangement is sterically hindered and produces different ions (often m/z 73 or complex alkene losses), making the m/z 60 peak significantly weaker or absent compared to the linear isomer.
-
Analytical Workflow Diagram
Figure 2: Logical decision tree for distinguishing Isobutyl 2-ethylhexanoate from isomeric impurities.
References
-
NIST Mass Spectrometry Data Center. Isobutyl 2-ethylhexanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] National Institute of Standards and Technology.[3][4][5][6] [Link]
-
Ha, J.K.; Lindsay, R.C. (1989).[3] Mass spectra of butyl esters of volatile branched-chain and other fatty acids occurring in milkfat and meat lipids. Journal of Food Composition and Analysis, 2(2), 118-131.[3] [Link][3]
-
McLafferty, F. W. (1959).[7] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[7] [Link]
-
PubChem. Dibutyltin bis(2-ethylhexanoate) Compound Summary. (Contains spectral data for 2-ethylhexanoate moiety). [Link]
Sources
- 1. people.whitman.edu [people.whitman.edu]
- 2. mdpi.com [mdpi.com]
- 3. Butyl 2-ethylhexanoate [webbook.nist.gov]
- 4. Butyl 2-ethylhexanoate [webbook.nist.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Hexanoic acid, ethyl ester [webbook.nist.gov]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Scientist's Guide to Hydrolytic Stability: A Comparative Analysis of Branched vs. Linear Isobutyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ester Stability
Esters are ubiquitous functional groups in chemistry and biology, forming the backbone of everything from industrial lubricants to life-saving pharmaceuticals.[1] Their utility, however, is intrinsically linked to their stability in aqueous environments. The chemical breakdown of an ester by water, a process known as hydrolysis, can be either a desired outcome or a critical failure point depending on the application.[2][3] In drug development, for instance, the ester linkage is a cornerstone of prodrug design, where a drug's properties are temporarily masked to improve bioavailability.[4][5][6] The rate of hydrolysis in this context must be precisely controlled: stable enough to survive storage and transit through the gut, yet labile enough to be cleaved by enzymes in the bloodstream to release the active therapeutic agent.[1][7]
This guide provides an in-depth comparison of the hydrolytic stability of branched versus linear isobutyl esters, using n-butyl acetate and isobutyl acetate as model compounds. We will explore the underlying chemical principles, present supporting experimental data, and detail a standardized protocol for assessing hydrolytic stability, offering field-proven insights for professionals in chemical design and pharmaceutical development.
The Underpinnings of Ester Hydrolysis
Ester hydrolysis is a nucleophilic acyl substitution reaction where a water molecule or hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[8][9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water. To drive the reaction to completion, a large excess of water is required.[8][9][10]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[10][11] The strong nucleophile, the hydroxide ion (OH-), directly attacks the carbonyl carbon. The reaction produces a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[11] This final acid-base step is highly favorable and renders the entire process irreversible under basic conditions.[10][11]
The rate of this fundamental reaction is governed by several factors, but none are more critical to structural design than steric and electronic effects.
Steric Hindrance: The Decisive Factor in Stability
When comparing isomers like the linear n-butyl acetate and the branched isobutyl acetate, the primary determinant of their differential hydrolytic stability is steric hindrance.
Causality of Steric Hindrance: The branched structure of the isobutyl group creates a more crowded environment around the ester's carbonyl carbon compared to the linear n-butyl group. This "steric bulk" physically obstructs the incoming nucleophile (water or hydroxide), making it more difficult to approach and attack the electrophilic center.[12][13] This increased activation energy for the formation of the tetrahedral intermediate directly translates to a slower reaction rate.[12] Therefore, branching in the alcohol portion of an ester enhances its hydrolytic stability.[2][14]
Caption: Steric hindrance from the branched isobutyl group impedes nucleophilic attack.
Experimental Data: Quantifying the Stability Difference
The theoretical advantage of branching is confirmed by empirical data. Studies measuring the hydrolysis rates of butyl acetate isomers by esterases have quantitatively demonstrated the impact of steric hindrance.
| Ester Isomer | Structure | Relative Hydrolysis Rate (nmol/mg protein)[15] |
| n-Butyl Acetate | Linear | 77 ± 3 |
| Isobutyl Acetate | Branched | 67 ± 3 |
| sec-Butyl Acetate | Branched | 62 ± 3 |
| tert-Butyl Acetate | Highly Branched | 42 ± 2 |
Data sourced from Dahl et al. (1987) as cited by the National Industrial Chemicals Notification and Assessment Scheme.[15]
As the data clearly shows, the rate of hydrolysis decreases as the degree of branching in the butyl group increases.[15] The linear n-butyl acetate is hydrolyzed most rapidly, while the branched isobutyl acetate is significantly more stable.[15] The trend continues with the even more sterically hindered sec-butyl and tert-butyl isomers, underscoring the direct correlation between steric bulk and hydrolytic stability.
Implications in Pharmaceutical and Chemical Design
The ability to modulate hydrolytic stability by introducing branched alkyl groups is a powerful tool for scientists.
-
Prodrug Design: For a carboxylic acid drug that is too polar for effective oral absorption, it can be converted into an ester prodrug to increase its lipophilicity.[4][6] By selecting a branched alcohol like isobutanol to form the ester, a drug developer can enhance the prodrug's resistance to premature hydrolysis by stomach acid or intestinal esterases. This ensures more of the intact prodrug is absorbed into circulation, where it can then be cleaved by plasma esterases to release the active drug, improving overall bioavailability.[1][7] Improved hydrolytic stability can also allow for more controlled, sustained drug release.[16]
-
Industrial Lubricants: In applications like lubricants and hydraulic fluids, esters are prized for their performance characteristics. However, hydrolysis can degrade the ester, regenerating a carboxylic acid that can corrode metal parts.[2] Designing lubricants with sterically hindered, branched esters significantly enhances their hydrolytic stability, extending the fluid's operational lifetime and protecting machinery.[2][14]
A Self-Validating Protocol for Hydrolytic Stability Testing
To ensure trustworthy and reproducible results, hydrolytic stability should be assessed using a standardized protocol. The following methodology is based on the principles outlined in OECD Test Guideline 111: Hydrolysis as a Function of pH .[17][18][19] This protocol is designed as a self-validating system through the use of sterile conditions, controls, and precise analytics.
Caption: Experimental workflow for determining hydrolytic stability based on OECD 111.
Step-by-Step Methodology
1. Materials & Reagents:
-
Test Esters (e.g., n-butyl acetate, isobutyl acetate)
-
Sterile, Purified Water (e.g., HPLC grade)
-
Sterile Buffer Systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9)
-
Water-Miscible Organic Solvent (e.g., acetonitrile, for stock solution)
-
Quenching Agent (if necessary, e.g., a buffer of opposing pH)
-
Analytical Standards of Parent Esters
2. Preparation Phase:
-
Step 2.1 (Buffer Preparation): Prepare sterile aqueous buffer solutions at a minimum of three pH levels, typically pH 4.0, 7.0, and 9.0, to assess stability under acidic, neutral, and basic conditions.
-
Step 2.2 (Stock Solution): Prepare a concentrated stock solution of the test ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to facilitate its dissolution in the aqueous buffers. The final concentration of the organic solvent in the test solution should be minimal, typically <1%.
-
Step 2.3 (Analytical Method Validation): Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, that can accurately quantify the concentration of the parent ester and separate it from its hydrolysis products (the carboxylic acid and alcohol).
3. Experimental Phase:
-
Step 3.1 (Test Solution Preparation): Add a small aliquot of the ester stock solution to each of the temperature-equilibrated buffer solutions. The final concentration of the ester should not exceed half of its aqueous solubility to ensure it remains fully dissolved.
-
Step 3.2 (Incubation): Maintain the test solutions in a thermostatically controlled environment (e.g., a water bath or incubator) at a constant temperature, typically 50°C, to accelerate the reaction. Protect solutions from light to prevent potential photodegradation.
-
Step 3.3 (Sampling): At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. The sampling schedule should be designed to capture at least 5-6 data points before 90% of the ester has degraded.
-
Step 3.4 (Quenching): Immediately quench the hydrolysis reaction in the withdrawn aliquots to prevent further degradation before analysis. This can be achieved by rapid cooling, dilution with mobile phase, or neutralization.
4. Analysis & Data Interpretation:
-
Step 4.1 (Quantification): Analyze the samples using the validated HPLC method to determine the concentration of the remaining ester at each time point.
-
Step 4.2 (Kinetics Plot): For each pH, plot the natural logarithm of the ester concentration (ln[C]) versus time.
-
Step 4.3 (Calculation): If the plot yields a straight line, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line. The hydrolytic half-life (t½) can then be calculated using the equation: t½ = 0.693 / k .
Conclusion
The hydrolytic stability of esters is a critical parameter that is fundamentally influenced by their molecular structure. This guide has demonstrated, through both theoretical principles and experimental data, that branched isobutyl esters exhibit greater hydrolytic stability than their linear counterparts. The steric hindrance introduced by the branched alkyl group effectively shields the electrophilic carbonyl center, slowing the rate of nucleophilic attack by water or hydroxide ions. This principle is not merely an academic curiosity; it is a key strategy employed by researchers and drug development professionals to design more robust industrial chemicals and to fine-tune the pharmacokinetic profiles of ester prodrugs for enhanced therapeutic efficacy. A thorough understanding and systematic evaluation of hydrolytic stability, using standardized protocols, is therefore an indispensable part of modern chemical and pharmaceutical science.
References
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Enhancing Esters Hydrolytic Stability and Biodegradability. (2020). Lubes'N'Greases. [Link]
-
Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG. [Link]
-
Substance name: isobutyl acetate. (2018). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Liu, F., et al. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. ACS Publications. [Link]
-
Hydrolytic stability of synthetic ester lubricants. (2025). ResearchGate. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. (2025). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. PubMed. [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. [Link]
-
Izci, A., & Bodur, F. (2008). DETERMINATION OF ADSORPTION AND KINETIC PARAMETERS FOR SYNTHESIS OF ISOBUTYL ACETATE CATALYZED BY AMBERLITE IR-122. Taylor & Francis Online. [Link]
-
Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. (2024). Chemistry of Materials. [Link]
-
Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (2010). Cosmetics & Toiletries. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. (2017). ResearchGate. [Link]
-
Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (n.d.). exo ricerca. [Link]
-
Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry. [Link]
-
Isobutyl Acetate. (n.d.). PubChem. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). ResearchGate. [Link]
-
OECD GUIDELINES FOR TESTING OF CHEMICALS. (n.d.). OECD. [Link]
-
Study on the kinetics of synthesis of isobutyl acetate by transesterification. (n.d.). Nanjing University. [Link]
-
Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025). ResearchGate. [Link]
-
Mechanisms of Ester hydrolysis. (n.d.). Science discussions. [Link]
-
Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. (2024). MDPI. [Link]
-
On the hydrolytic stability of polyester yarns. (2007). University of Cambridge. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
-
Hydrolysing esters. (n.d.). Chemguide. [Link]
-
Prodrug Design: An Overview. (n.d.). PDF. [Link]
-
OECD Guideline for Testing of Chemicals 420. (2001). OECD. [Link]
-
Updating of OECD Guidelines for the Testing of Chemicals. (1992). ProQuest. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS 439. (2013). UFBA. [Link]
-
Isobutyl acetate: specifications and applications. (2023). Archemco. [Link]
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- 19. Updating of OECD Guidelines for the Testing of Chemicals - ProQuest [proquest.com]
A Comparative Guide to the FTIR Analysis of Carbonyl Stretches: Isobutyl 2-ethylhexanoate and its Alternatives
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of isobutyl 2-ethylhexanoate, with a specific focus on the characteristic carbonyl (C=O) stretching vibration. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation. It delves into the causal relationships between molecular structure and vibrational frequency, offering a comparative framework against common ester alternatives. The methodologies presented are designed to be self-validating, ensuring technical accuracy and field-proven insights.
The Significance of the Carbonyl Stretch in Esters
The carbonyl group (C=O) is one of the most readily identifiable functional groups in infrared spectroscopy. Its stretching vibration gives rise to a characteristically strong and sharp absorption peak, primarily due to the large change in dipole moment (dµ/dx) that occurs as the bond stretches.[1][2] This peak typically appears in a relatively uncluttered region of the spectrum, generally between 1600 and 1900 cm⁻¹.[1][2] For saturated aliphatic esters, such as our subject compound isobutyl 2-ethylhexanoate, this absorption is reliably found in the 1735–1750 cm⁻¹ range.[3][4]
The precise wavenumber of the C=O stretch is exquisitely sensitive to the local electronic environment. Factors such as induction, resonance (conjugation), and steric effects subtly alter the C=O bond order and, consequently, its force constant, leading to predictable shifts in its absorption frequency.[3][5] Understanding these shifts is paramount for accurate structural elucidation and quality control.
FTIR Spectral Analysis: Isobutyl 2-ethylhexanoate
Isobutyl 2-ethylhexanoate is a saturated aliphatic ester. Its structure lacks any α,β-unsaturation or significant ring strain. Therefore, its carbonyl stretching frequency is expected to fall squarely within the typical range for this class of compounds.
-
Expected C=O Stretch: ~1740 cm⁻¹
-
Key Structural Features: The ester is formed from 2-ethylhexanoic acid and isobutanol. The alkyl groups on both the acyl and alcohol portions are electron-donating via induction. This has a minor effect on the C=O frequency compared to more powerful electronic influences like resonance.
Beyond the prominent carbonyl peak, esters are also characterized by two distinct C-O stretching vibrations between 1000 and 1300 cm⁻¹.[4][6] This pattern of three intense peaks (one C=O, two C-O) is a highly reliable indicator for the ester functional group.[6]
Comparative Analysis with Alternative Esters
To contextualize the spectrum of isobutyl 2-ethylhexanoate, we compare it with two structurally distinct esters: Ethyl Acetate (a simple saturated ester) and Ethyl Benzoate (an α,β-unsaturated aromatic ester).
Ethyl Acetate: The Saturated Benchmark
Ethyl acetate is a simple, non-conjugated ester. Its carbonyl stretch serves as a fundamental benchmark. The observed C=O peak for ethyl acetate is typically around 1742-1752 cm⁻¹.[4][6][7] The electronic environment of its carbonyl group is very similar to that of isobutyl 2-ethylhexanoate, dominated by the inductive effects of alkyl groups. Any minor difference in wavenumber between the two can be attributed to the slightly different electron-donating nature of the isobutyl and ethyl groups versus the ethyl and methyl groups, respectively.
Ethyl Benzoate: The Effect of Conjugation
Ethyl benzoate introduces an aromatic ring directly attached to the carbonyl carbon. This α,β-unsaturation allows for resonance, where the π-electrons from the benzene ring can delocalize into the carbonyl group.
This delocalization has a critical effect:
-
It reduces the double-bond character of the C=O bond.
-
A weaker bond has a lower force constant.
-
A lower force constant results in a lower vibrational frequency.
Consequently, the carbonyl stretch for ethyl benzoate is shifted to a lower wavenumber, typically appearing in the 1715–1730 cm⁻¹ range.[4] This significant shift of ~20-30 cm⁻¹ compared to its saturated counterparts is a classic demonstration of the influence of conjugation.[5]
Summary of Comparative Spectral Data
The table below summarizes the expected FTIR absorption frequencies for the carbonyl group in isobutyl 2-ethylhexanoate and the selected alternatives.
| Compound Name | Molecular Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factor |
| Isobutyl 2-ethylhexanoate | ~1740 | Saturated aliphatic structure; inductive effects. | |
| Ethyl Acetate | 1742 - 1752[4][6][7] | Saturated aliphatic structure; inductive effects. | |
| Ethyl Benzoate | 1715 - 1730[4] | Conjugation with the aromatic ring lowers frequency. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing liquid samples.[8]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if necessary.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.[9]
-
Lower the ATR press to make contact with the empty crystal.
-
Collect a background spectrum. This is crucial as it will be subtracted from the sample spectrum to yield the true absorbance of the sample.
-
-
Sample Application:
-
Lift the ATR press.
-
Using a clean pipette, place a single drop of the liquid ester (e.g., isobutyl 2-ethylhexanoate) onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Lower the ATR press to ensure firm, consistent contact between the liquid sample and the crystal.[9]
-
Initiate the sample scan. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Use the spectrometer software to identify and label the peak maxima.
-
Specifically, locate the intense, sharp peak in the 1700-1760 cm⁻¹ region, which corresponds to the C=O stretch.
-
Also, identify the C-O stretching bands in the 1000-1300 cm⁻¹ region.
-
-
Clean-Up:
-
Lift the press and thoroughly clean the ATR crystal and the press tip using a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol or acetone).
-
Perform a final wipe with a dry, clean tissue to ensure no solvent residue remains.
-
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
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- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Technical Guide: Safe Disposal and Management of Isobutyl 2-Ethylhexanoate
Executive Summary & Immediate Action
Isobutyl 2-ethylhexanoate is an aliphatic ester commonly used as a flavor/fragrance agent and chemical intermediate. While often perceived merely as a "combustible solvent," its safety profile is complicated by its metabolic hydrolysis product, 2-ethylhexanoic acid (2-EHA) , a suspected reproductive toxicant.
Core Directive: Do not treat this substance solely as a generic organic solvent. Disposal protocols must account for both combustibility and potential reproductive toxicity .
Immediate Disposal Snapshot
| Parameter | Directive |
| Primary Hazard | Combustible Liquid (H227); Skin/Eye Irritant; Reproductive Toxin Precursor. |
| Waste Stream | Non-Halogenated Organic Solvents (High BTU Incineration). |
| Drain Disposal | STRICTLY PROHIBITED. Toxic to aquatic life; potential teratogen. |
| Spill Media | Vermiculite, sand, or non-combustible clay. Do not use paper towels (increases fire surface area). |
Chemical Profile & Hazard Characterization
Effective disposal requires understanding the physicochemical properties that dictate waste classification.
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 7434-89-1 | Use for waste manifesting and inventory tracking. |
| Flash Point | ~76°C (169°F) [Closed Cup] | Combustible , not Flammable (RCRA cutoff is 60°C). However, it burns readily if heated. |
| Water Solubility | Negligible / Insoluble | Will form a surface film on water; difficult to flush. Do not sink dispose. |
| Hydrolysis Products | Isobutanol + 2-Ethylhexanoic Acid | Critical: 2-Ethylhexanoic acid is a Repr. Cat. 2 (H361d) toxicant.[1] |
| Density | ~0.86 g/mL | Lighter than water; floats during spills. |
The "Why": Scientific Rationale for Strict Disposal
Expertise Insight: Many researchers classify esters simply as "burnable organics." However, relying solely on flammability overlooks the biological fate of the molecule.
The Hydrolysis Risk: In environmental or biological systems (catalyzed by esterases or pH changes), Isobutyl 2-ethylhexanoate hydrolyzes.
-
Isobutanol: A mild irritant and solvent.
-
2-Ethylhexanoic Acid (2-EHA): This is the driver for strict control. 2-EHA has been linked to developmental toxicity in animal studies (suspected human teratogen).
Therefore, disposal protocols are designed not just to prevent fire, but to prevent the environmental release of a reproductive toxin precursor .
Diagram 1: Metabolic & Environmental Hydrolysis Pathway
Visualizing the breakdown mechanism that necessitates strict containment.
Caption: In vivo or environmental hydrolysis converts the ester into 2-ethylhexanoic acid, a regulated reproductive toxicant.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization
Before disposal, determine if the waste is "Pure" or a "Mixture."
-
Pure/Stock: If discarding expired stock, it may not meet the definition of RCRA D001 (Ignitable) because its Flash Point > 60°C. However, it must still be managed as chemical waste due to toxicity.
-
Process Mixture: If mixed with Acetone, Methanol, or Hexane, the mixture is RCRA D001 (Ignitable).
Phase 2: Segregation & Containerization
-
Select Container:
-
Preferred: Amber Glass or Stainless Steel cans.
-
Acceptable: High-Density Polyethylene (HDPE). Note: Esters can swell LDPE; avoid low-quality plastics.
-
-
Segregation:
-
Do: Combine with other non-halogenated organic solvents (e.g., Ethanol, Ethyl Acetate).
-
Do Not: Mix with strong oxidizers (Nitric Acid, Peroxides) or halogenated solvents (DCM, Chloroform) if possible, to keep incineration costs lower.
-
Phase 3: Labeling
A generic "Waste Solvent" label is insufficient for safety audits.
-
Standard Label: "Hazardous Waste - Non-Halogenated Organic."
-
Hazard Checkboxes: [x] Combustible [x] Irritant [x] Toxic (due to 2-EHA potential).
Diagram 2: Disposal Decision Tree
Logic flow for categorizing and processing the waste stream.
Caption: Decision logic for classifying Isobutyl 2-ethylhexanoate based on mixture status and RCRA ignitability criteria.
Spill Management & Emergency Response
Trustworthiness Check: A self-validating safety system requires preparation before a spill occurs.
Small Spill (< 500 mL)
-
Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes if safe.
-
PPE: Nitrile gloves (splash protection) or Butyl Rubber (extended contact). Safety goggles.
-
Absorb: Use Vermiculite , Diatomaceous Earth , or Sand .
-
Warning: Do not use sawdust or paper towels. The ester is combustible; adding a combustible absorbent creates a "wick effect," increasing fire risk.
-
-
Collect: Scoop into a sealable container/bag. Label as "Solid Debris contaminated with Combustible Ester."
-
Clean: Wash surface with soap and water (detergent is necessary to solubilize the hydrophobic ester).
Large Spill (> 500 mL) or Fire
-
Fire Extinguishing Media: Dry chemical, Carbon dioxide (CO2), or Alcohol-resistant foam.[1]
-
Water Warning: Do not use a solid water stream. The ester is lighter than water and will float, potentially spreading the fire.
Regulatory & Compliance Notes
-
USA (RCRA): If pure, it may not strictly be a "Listed" waste (F, K, P, U) or "Characteristic" (D001) if FP > 60°C. However, "Generator Knowledge" of the reproductive toxicity and aquatic hazard mandates disposal as hazardous chemical waste.
-
EU (REACH): 2-Ethylhexanoic acid is on the Candidate List or Watch List for Repro Toxicity. Treat derivatives with equivalent caution.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24086, Isobutyl 2-ethylhexanoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: 2-ethylhexanoic acid (Hydrolysis Product Hazard Profile). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling Isobutyl 2-ethylhexanoate
Technical Safety Guide: Handling Isobutyl 2-ethylhexanoate
CAS Number: 7434-89-1 Molecular Formula: C₁₂H₂₄O₂ Synonyms: 2-Methylpropyl 2-ethylhexanoate; Isobutyl 2-ethylhexoate[1][2]
Part 1: Executive Safety Assessment (The "Why")
As a Senior Application Scientist, I must look beyond the immediate "Irritant" label often found on generic Safety Data Sheets (SDS). While Isobutyl 2-ethylhexanoate is often categorized merely as a skin and eye irritant, its safety profile must be understood through the lens of metabolic hydrolysis .
Upon entering the body (via inhalation or skin absorption), aliphatic esters hydrolyze into their constituent acid and alcohol. For this molecule, the metabolites are:
-
Isobutyl Alcohol: A central nervous system depressant and irritant.
-
2-Ethylhexanoic Acid (2-EHA): A suspected Reproductive Toxin (Repr. 2) .[3]
The Directive: Treat this chemical not just as a solvent, but as a potential vehicle for reproductive toxicity. Your PPE strategy must prevent chronic low-level exposure, not just acute splashes.
Part 2: Personal Protective Equipment (PPE) Matrix
The following selection logic prioritizes permeation resistance over simple dexterity.
Glove Selection Protocol
Standard thin nitrile gloves are insufficient for prolonged contact with aliphatic esters.
| Contact Type | Recommended Material | Thickness | Rationale |
| Incidental Splash | Nitrile (High Grade) | Provides adequate dexterity for pipetting. Warning: Esters swell nitrile. Change immediately upon contact. | |
| Immersion / Spill | Laminate Film (Silver Shield/4H) | Multi-layer | Impermeable. Essential for spill cleanup. Nitrile and Latex will degrade rapidly (swelling/weakening). |
| Heavy Handling | Butyl Rubber | Excellent resistance to esters and ketones. Use for drum transfers. |
Respiratory & Eye Protection[3][4][5]
| Component | Specification | Operational Logic |
| Eyes | Chemical Splash Goggles | Safety glasses allow vapors to bypass the lens. Goggles seal the orbital area against mists. |
| Respiratory | Half-Face w/ OV Cartridges | Required if heating >60°C or if handling outside a fume hood. Use Organic Vapor (OV) cartridges (Black band). |
| Body | Lab Coat (Poly/Cotton) | Standard protection. If handling >1 Liter, upgrade to a Tyvek® apron to prevent soak-through. |
Part 3: PPE Decision & Workflow Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental activity.
Figure 1: Risk-based PPE selection workflow. Note the mandatory integrity check for nitrile gloves due to ester-induced degradation.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Receiving & Storage
-
Inspection: Verify the bottle seal. If you smell a "fruity" or "fermented" odor upon opening the shipping box, the primary container is compromised.
-
Storage: Store in a Flammables Cabinet (Flash Point is likely >60°C, but treat as combustible). Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.
Phase 2: Dispensing & Synthesis
-
Engineering Control: All transfers must occur inside a certified Chemical Fume Hood.
-
Static Control: Although less conductive than hydrocarbons, use grounded containers for large transfers (>4L).
-
The "Double-Glove" Technique:
-
Inner Layer: 4 mil Nitrile (Skin protection).
-
Outer Layer: Laminate or Thicker Nitrile (Sacrificial barrier).
-
Protocol: If the outer glove is splashed, strip it immediately. The inner glove protects you during the change-out.
-
Phase 3: Waste Disposal & Decontamination
Do not pour down the drain. This ester is toxic to aquatic life and can damage plumbing seals.
-
Collection: Collect in a dedicated "Organic Solvent Waste" container (HDPE or Glass).
-
Labeling: clearly mark "Contains Isobutyl 2-ethylhexanoate – Esters/Aldehydes."
-
Spill Cleanup (<50 mL):
-
Absorb with vermiculite or polypropylene pads.
-
Do not use paper towels as the primary containment for large spills (rapid evaporation/flammability risk).
-
Place soaked materials in a sealed bag inside the fume hood.
-
Part 5: Emergency Response Workflow
In the event of a breach, immediate action reduces the risk of sensitization or reproductive harm.
Figure 2: Emergency response triage. Critical Step: Inform medical personnel of the potential for 2-ethylhexanoic acid metabolism.
References
-
TargetMol. (2024). Safety Data Sheet: Isobutyl 2-ethylhexanoate (CAS 7434-89-1).[4][5] Retrieved from
-
ChemicalBook. (2024). Isobutyl 2-ethylhexanoate Properties and Supplier Data. Retrieved from
-
Thermo Fisher Scientific. (2024). Glove Selection Guide for Organic Esters. (General Reference for Ester Permeation). Retrieved from
-
PubChem. (2024). Compound Summary: 2-ethylhexanoic acid (Metabolite Hazard Data). Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
